molecular formula C17H19N3O7 B1598595 N4-Anisoylcytidine CAS No. 28225-17-4

N4-Anisoylcytidine

Número de catálogo: B1598595
Número CAS: 28225-17-4
Peso molecular: 377.3 g/mol
Clave InChI: UAHIASPEJUIQKN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

N4-Anisoylcytidine is a useful research compound. Its molecular formula is C17H19N3O7 and its molecular weight is 377.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality N4-Anisoylcytidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N4-Anisoylcytidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O7/c1-26-10-4-2-9(3-5-10)15(24)18-12-6-7-20(17(25)19-12)16-14(23)13(22)11(8-21)27-16/h2-7,11,13-14,16,21-23H,8H2,1H3,(H,18,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHIASPEJUIQKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60398490
Record name N4-Anisoylcytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28225-17-4
Record name N4-Anisoylcytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-Depth Technical Guide to N4-Anisoylcytidine: Structure, Properties, and Application in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

N4-Anisoylcytidine is a modified nucleoside critical to the chemical synthesis of DNA and RNA oligonucleotides. It serves as a protected form of cytidine, where the exocyclic N4-amino group is masked by a p-anisoyl (4-methoxybenzoyl) group. This protection is essential to prevent undesirable side reactions during the stepwise assembly of the oligonucleotide chain via the phosphoramidite method. The electronic properties of the anisoyl group confer specific advantages, particularly concerning its removal (deprotection) under basic conditions. This guide provides a comprehensive technical overview of N4-Anisoylcytidine, detailing its chemical structure, physicochemical properties, the rationale for its use, and detailed protocols for its application in solid-phase synthesis and subsequent deprotection for researchers, chemists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Profile

The fundamental identity of N4-Anisoylcytidine is defined by its unique structure, which combines the native cytidine nucleoside with a strategically chosen protecting group.

Caption: Logical relationship of N4-Anisoylcytidine components.

The anisoyl group is attached via an amide linkage to the exocyclic amine (N4) of the cytosine base. This modification is central to its function in chemical synthesis.

Physicochemical Properties

Quantitative physical and chemical data are crucial for the practical application of any chemical reagent. The key properties of N4-Anisoylcytidine are summarized below.

PropertyValueReference
Chemical Formula C₁₇H₁₉N₃O₇[1]
Molecular Weight 377.35 g/mol [1]
CAS Number 28225-17-4[1]
Appearance Typically a white to off-white solidGeneral Observation
Solubility Soluble in common organic solvents (e.g., Dichloromethane, Acetonitrile, Pyridine); Poorly soluble in water.Inferred from structurally similar protected nucleosides
Melting Point Not widely reported in public literature; requires empirical determination.N/A
Predicted ¹H NMR Spectral Data

While a definitive experimental spectrum is not publicly available, the expected ¹H NMR chemical shifts can be predicted based on the molecular structure and established values for its constituent parts. This predictive analysis is an essential tool for quality control and structural verification.[2][3][4]

Proton TypePredicted Chemical Shift (δ, ppm)Rationale & Notes
Anisoyl Aromatic (H ortho to C=O) ~ 8.0 - 8.2Deshielded by the anisotropic effect of the adjacent carbonyl group.
Anisoyl Aromatic (H meta to C=O) ~ 7.0 - 7.2Shielded by the electron-donating effect of the methoxy group.
Cytosine H6 ~ 8.3 - 8.5Downfield shift due to the electronegativity of adjacent nitrogen atoms and amide linkage.
Cytosine H5 ~ 7.3 - 7.5Coupled to H6.
Ribose H1' ~ 6.0 - 6.3Anomeric proton, typically a downfield singlet or narrow doublet.
Anisoyl Methoxy (-OCH₃) ~ 3.8 - 3.9Characteristic singlet for a methoxy group on an aromatic ring.
Ribose H2', H3', H4', H5' ~ 4.0 - 4.8Complex multiplet region corresponding to the other sugar protons.
Amide N-H ~ 11.0 - 12.0Broad singlet, highly deshielded. Often exchanges with D₂O.

Note: Predicted shifts are relative to TMS (δ=0 ppm) and can vary based on solvent and concentration.

The Anisoyl Moiety as a Nucleobase Protecting Group

The cornerstone of modern oligonucleotide synthesis is the phosphoramidite method, a stepwise chemical process that builds the nucleic acid chain while it is attached to a solid support.[5]

The Imperative for N4-Amino Protection

The exocyclic amino groups of cytidine (N4), adenosine (N6), and guanosine (N2) are nucleophilic. If left unprotected, these sites would react with the activated phosphoramidite monomers during the coupling step, leading to undesired and catastrophic chain branching.[6][7] Therefore, these amines must be reversibly masked with a protecting group that is:

  • Stable to all conditions during the synthesis cycle (acidic detritylation, coupling, oxidation).

  • Readily and completely removable at the end of the synthesis without damaging the final oligonucleotide product.

Causality: Anisoyl vs. Benzoyl and Acetyl Groups

The most common protecting group for cytidine has historically been benzoyl (Bz).[7] However, the anisoyl group offers a distinct chemical advantage rooted in electronic effects.

  • Benzoyl (Bz): A robust and widely used protecting group. Its removal requires prolonged exposure to concentrated ammonium hydroxide at elevated temperatures (e.g., 55°C for 8-16 hours).[7] These conditions can be detrimental to sensitive oligonucleotides, such as those containing certain modifications or RNA sequences.

  • Acetyl (Ac): A more labile group that can be removed under milder conditions, often using a mixture of ammonium hydroxide and methylamine (AMA) at 65°C for as little as 10 minutes.[8] This is beneficial for sensitive sequences.

  • Anisoyl (An): The anisoyl group represents a finely-tuned intermediate. The para-methoxy (-OCH₃) substituent is an electron-donating group. It pushes electron density into the aromatic ring and onto the carbonyl carbon, making the amide bond more susceptible to nucleophilic attack by ammonia or other amines during deprotection.

This increased lability means the anisoyl group can be removed more rapidly and under milder conditions than the benzoyl group, reducing the risk of side reactions and degradation of the final product. This rationale is supported by studies comparing the deprotection rates of various acyl groups, where electron-donating substituents are known to accelerate cleavage.[9]

Application in Solid-Phase Oligonucleotide Synthesis

The utility of N4-Anisoylcytidine is realized through its conversion into a phosphoramidite monomer, which is then used in an automated DNA/RNA synthesizer.

Experimental Protocol: Synthesis of N4-Anisoyl-5'-O-DMT-2'-deoxycytidine-3'-CE Phosphoramidite

This protocol outlines a generalized, multi-step synthesis to prepare the phosphoramidite building block required for automated synthesis.

Phosphoramidite_Synthesis Start 2'-deoxycytidine Step1 Step 1: 5'-O-DMT Protection Start->Step1 Product1 5'-O-DMT-deoxycytidine Step1->Product1 Step2 Step 2: N4-Anisoylation Product1->Step2 Product2 N4-Anisoyl-5'-O-DMT-deoxycytidine Step2->Product2 Step3 Step 3: 3'-O-Phosphitylation Product2->Step3 FinalProduct Final Phosphoramidite Monomer Step3->FinalProduct

Caption: Workflow for N4-Anisoylcytidine Phosphoramidite Synthesis.

Step 1: 5'-Hydroxyl Protection

  • Rationale: The 5'-hydroxyl group is the site of future chain extension, so it must be protected first to ensure regioselectivity in subsequent steps. The dimethoxytrityl (DMT) group is used as it is acid-labile, allowing for its removal at the start of each synthesis cycle.[10]

  • Procedure:

    • Co-evaporate 2'-deoxycytidine with anhydrous pyridine to remove residual water.

    • Dissolve the dried nucleoside in anhydrous pyridine.

    • Add 4,4'-dimethoxytrityl chloride (DMT-Cl) in a slight molar excess.

    • Stir the reaction at room temperature until completion, monitoring by Thin-Layer Chromatography (TLC).

    • Quench the reaction with methanol and remove the solvent under reduced pressure.

    • Purify the resulting 5'-O-DMT-2'-deoxycytidine using silica gel chromatography.

Step 2: N4-Amino Protection

  • Rationale: The exocyclic amine is protected with the anisoyl group.

  • Procedure:

    • Dissolve the purified product from Step 1 in anhydrous pyridine.

    • Cool the solution in an ice bath.

    • Add p-anisoyl chloride dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Purify the N4-Anisoyl-5'-O-DMT-2'-deoxycytidine product by silica gel chromatography.[7]

Step 3: 3'-Hydroxyl Phosphitylation

  • Rationale: The final step introduces the reactive phosphoramidite moiety at the 3'-hydroxyl position, creating the active monomer for synthesis.[11]

  • Procedure:

    • Dissolve the dried product from Step 2 in anhydrous dichloromethane under an inert atmosphere (Argon or Nitrogen).

    • Add N,N-diisopropylethylamine (DIPEA).

    • Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise at 0°C.

    • Stir the reaction at room temperature until completion.

    • Quench the reaction and purify the final product, typically by precipitation into a non-polar solvent like hexane. The final phosphoramidite must be handled under anhydrous conditions.

Automated Solid-Phase Synthesis Cycle

The prepared N4-Anisoylcytidine phosphoramidite is installed on an automated synthesizer and incorporated into the growing oligonucleotide chain using a highly optimized four-step cycle.[10][]

Oligo_Synthesis_Cycle Detritylation 1. Detritylation (Acidic Wash, e.g., TCA) Exposes 5'-OH group Coupling 2. Coupling (Anisoyl-dC-Amidite + Activator) Forms new phosphite triester bond Detritylation->Coupling Chain ready for extension Capping 3. Capping (Acetic Anhydride) Blocks unreacted 5'-OH groups Coupling->Capping ~99% efficiency Oxidation 4. Oxidation (Iodine/Water) Stabilizes backbone (P(III) -> P(V)) Capping->Oxidation Prevents (n-1) impurities Oxidation->Detritylation Cycle Repeats for next base

Caption: The four-step cycle of phosphoramidite oligonucleotide synthesis.

Post-Synthesis Deprotection and Cleavage

Once the desired sequence is assembled, the oligonucleotide must be cleaved from the solid support and all protecting groups (anisoyl on cytidine, others on A and G, and cyanoethyl on the phosphate backbone) must be removed.

Experimental Protocol: Final Deprotection

This protocol is a self-validating system designed for complete and efficient deprotection.

  • Materials:

    • Controlled Pore Glass (CPG) solid support with synthesized oligonucleotide.

    • Concentrated ammonium hydroxide (28-30%).

    • Screw-cap, pressure-rated vial.

  • Procedure:

    • Transfer the CPG support from the synthesis column to the screw-cap vial.

    • Add 1-2 mL of concentrated ammonium hydroxide to the vial, ensuring the support is fully submerged.

    • Seal the vial tightly. Causality: The vial must be sealed to maintain the concentration of ammonia and prevent evaporation during heating.

    • Place the vial in a heating block or oven at 55°C. For N4-Anisoylcytidine, a deprotection time of 6-8 hours is typically sufficient. This is a significant reduction compared to the 12-16 hours often required for N4-Benzoylcytidine under the same conditions.

    • After heating, allow the vial to cool completely to room temperature. Causality: Cooling prevents the sudden release of ammonia gas pressure upon opening.

    • Carefully open the vial in a fume hood.

    • Using a syringe or pipette, transfer the ammonium hydroxide solution (which now contains the cleaved and deprotected oligonucleotide) to a new microcentrifuge tube.

    • Wash the CPG support with 0.5 mL of sterile, nuclease-free water and combine the wash with the solution from the previous step.

    • Dry the combined solution using a vacuum concentrator (e.g., SpeedVac). The resulting pellet is the crude, deprotected oligonucleotide, ready for purification by HPLC or other methods.

Conclusion

N4-Anisoylcytidine is a vital reagent in the chemical synthesis of oligonucleotides. Its defining feature, the anisoyl protecting group, provides the necessary stability during chain assembly while allowing for more rapid and gentle deprotection compared to the traditional benzoyl group. This attribute is a direct consequence of the electron-donating methoxy substituent, which increases the lability of the N4-amide bond. Understanding the chemical principles behind its design and the meticulous protocols for its application enables researchers and developers to synthesize high-quality, custom DNA and RNA molecules for a wide array of therapeutic and diagnostic applications.

References

  • Rozners, E. Z., Rekis, A. K., Kumpin'sh, V. K., & Bizdena, E. O. (1990). Synthesis of oligoribonucleotides by the N-phosphonate method using alkali-labile 2'-o-protective groups. II. Various aspects of using 2'-o-benzoyl and anisole protective groups. Bioorganicheskaia khimiia, 16(11), 1531–1536. Retrieved from [Link]

  • Zhang, X., Wang, Y., & Wang, J. (2023). Oligonucleotide synthesis under mild deprotection conditions. New Journal of Chemistry, 47(16), 7543-7548. Retrieved from [Link]

  • Moreno, S., Flemmich, L., & Micura, R. (2022). Synthesis of N4-acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis. Monatshefte für Chemie - Chemical Monthly, 153, 285–291. Retrieved from [Link]

  • Wikipedia. (2023). Oligonucleotide synthesis. Retrieved from [Link]

  • Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Retrieved from [Link]

  • Madsen, C. S., et al. (2020). On-demand synthesis of phosphoramidites. Communications Chemistry, 3(1), 1-8. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Glen Research. (n.d.). Protecting Groups for DNA, RNA and 2'-OMe-RNA Monomers. Glen Report 9.12. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Oligonucleotide synthesis under mild deprotection conditions. Retrieved from [Link]

  • Puffer, B., et al. (2014). An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. Bioorganic & Medicinal Chemistry, 22(9), 2667-2675. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

  • Biotage. (2022). Solid Phase Oligonucleotide Synthesis. Retrieved from [Link]

  • Zheng, Y. Y., Mao, S., & Sheng, J. (2021). Synthesis of N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m4,2C) modified RNA. Current Protocols, 1, e248. Retrieved from [Link]

  • ResearchGate. (2014). An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. Retrieved from [Link]

  • Oregon State University. (2022). 1H NMR Chemical Shift. Retrieved from [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Wang, J., et al. (2022). Solubility, Crystallization, and Characterization of Cytidine Sulfate. ACS Omega, 7(10), 8569–8578. Retrieved from [Link]

  • IUPAC. (n.d.). Solubility Data Series. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • University of Wisconsin. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

Sources

The Mechanism and Utility of the N4-Anisoyl Protecting Group in RNA Synthesis: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Oligonucleotide Drug Development Professionals

Introduction to RNA Phosphoramidite Chemistry & The Cytosine Challenge

In the automated solid-phase synthesis of oligonucleotides, the exocyclic amino groups of adenine, cytosine, and guanine must be temporarily masked. Without protection, these primary amines can act as competing nucleophiles during the phosphoramidite coupling cycle, leading to branched sequences and catastrophic yield loss 1.

Cytosine presents a unique chemical challenge. Its N4-amino group is highly reactive, and the pyrimidine ring itself is susceptible to nucleophilic attack at the C4 position depending on the electronic nature of the chosen protecting group. While N4-benzoyl (Bz) is standard for DNA and N4-acetyl (Ac) is ubiquitous for RNA, the N4-anisoyl (4-methoxybenzoyl) protecting group occupies a specialized, highly valuable niche. It provides enhanced lipophilicity, superior monomer solubility, and distinct deprotection kinetics 2. This guide dissects the electronic mechanism, the critical transamination side-reaction, and the self-validating protocols required to successfully leverage N4-anisoyl in RNA synthesis.

Structural and Electronic Mechanism of N4-Anisoyl Protection

The anisoyl group is structurally identical to a benzoyl group but features a methoxy (–OCH₃) substituent at the para position of the phenyl ring.

Causality of Protection: During the coupling step, the free 5'-OH of the growing RNA chain attacks the incoming phosphoramidite monomer 3. The N4-anisoyl group prevents the cytosine amine from interfering via two synergistic mechanisms:

  • Steric Shielding: The bulky 4-methoxybenzoyl moiety physically blocks the approach of the bulky phosphoramidite to the N4 nitrogen.

  • Electronic Delocalization: The lone electron pair of the N4 nitrogen is delocalized into the carbonyl carbon of the anisoyl group via resonance. This effectively neutralizes the nucleophilicity of the amine.

The Hammett Effect on Deprotection: The para-methoxy group introduces a critical electronic perturbation. Because the methoxy group is strongly electron-donating via resonance, it pushes electron density into the carbonyl carbon. This makes the carbonyl carbon less electrophilic than that of a standard benzoyl group. Consequently, the N4-anisoyl amide bond is slightly more resistant to base-catalyzed hydrolysis (ammonolysis), requiring robust deprotection conditions.

Deprotection Kinetics and the Transamination Side-Reaction

The choice of deprotection reagent is dictated entirely by the protecting group chemistry. Modern high-throughput synthesis often employs AMA (a 1:1 mixture of 30% aqueous ammonium hydroxide and 40% aqueous methylamine) to drastically accelerate the cleavage and deprotection steps 4.

However, exposing N4-anisoyl (or N4-benzoyl) cytosine to methylamine triggers a catastrophic side reaction: transamination 5.

The Mechanism of Transamination:

  • The N4-acyl group withdraws electron density from the pyrimidine ring, rendering the C4 carbon of cytosine highly electrophilic.

  • Because the anisoyl carbonyl is rendered less electrophilic by the para-methoxy group, the highly nucleophilic methylamine preferentially attacks the C4 carbon of the pyrimidine ring rather than the carbonyl carbon.

  • This forms a tetrahedral intermediate, which subsequently collapses by eliminating the anisamide leaving group.

  • The result is the irreversible conversion of Cytosine to N4-methylcytosine , a mutagenic lesion that destroys the biological function of the RNA 5.

To prevent this, RNA sequences utilizing N4-anisoyl-cytosine must be deprotected using strictly aqueous ammonia (NH₄OH). When ammonia attacks the C4 position, the resulting elimination simply regenerates the desired standard cytosine base.

Transamination Start N4-Anisoyl Cytosine (Protected) PathA Ammonolysis (NH4OH) Start->PathA Attack at Carbonyl PathB Methylamine Attack (CH3NH2) Start->PathB Attack at C4 Position ResultA Standard Cytosine (Desired) PathA->ResultA Intermediate Tetrahedral Intermediate at C4 PathB->Intermediate ResultB N4-Methylcytosine (Mutation) Intermediate->ResultB Elimination of Anisamide

Reaction pathways of N4-Anisoyl Cytosine deprotection showing the transamination risk.

Quantitative Comparison of Cytosine Protecting Groups

Understanding the kinetic differences between protecting groups is essential for designing an optimal synthesis strategy. Acetyl is utilized when AMA speed is required, whereas Anisoyl is selected when monomer solubility or specific 2'-protecting group stability is prioritized 4.

Table 1: Comparative Analysis of Cytosine Exocyclic Amine Protecting Groups

Protecting GroupChemical StructureCleavage Rate (NH₄OH, 55°C)Transamination Risk (with AMA)Primary Application
N4-Acetyl (Ac) -COCH₃Very Fast (< 1 hr)None (Hydrolyzes instantly)Standard RNA Synthesis, Ultramild DNA
N4-Benzoyl (Bz) -COC₆H₅Moderate (8-10 hrs)HighStandard DNA Synthesis
N4-Anisoyl (An) -COC₆H₄(OCH₃)Slow (10-16 hrs)HighSpecialized RNA Synthesis, Enhanced Solubility

Self-Validating Experimental Protocol: Synthesis and Deprotection of N4-Anisoyl RNA

To ensure scientific integrity, the following protocol integrates the synthesis workflow with built-in quality control (QC) to validate the absence of transamination and confirm complete deprotection.

Phase 1: Solid-Phase Synthesis Cycle
  • Detritylation: Treat the solid support with 3% trichloroacetic acid (TCA) in dichloromethane (DCM) to remove the 5'-DMT group 3.

    • Validation: Monitor the orange DMT cation effluent at 495 nm; a consistent absorbance area across cycles confirms quantitative deprotection.

  • Coupling: Deliver 0.1 M N4-anisoyl-cytosine phosphoramidite (utilizing 2'-O-TBDMS protection) and 0.25 M 5-(ethylthio)-1H-tetrazole (activator) in anhydrous acetonitrile. Allow a coupling time of 6-10 minutes for RNA.

  • Capping: Flood the column with Acetic Anhydride and N-methylimidazole (NMI) to acetylate unreacted 5'-OH groups, preventing deletion mutations 3.

  • Oxidation: Treat with 0.02 M Iodine in THF/Pyridine/Water to convert the unstable phosphite triester to a stable phosphotriester 3.

RNA_Synthesis Support Solid Support (3'-End) Detrit 1. Detritylation (TCA in DCM) Support->Detrit Coupling 2. Coupling (Phosphoramidite + Activator) Detrit->Coupling Free 5'-OH Capping 3. Capping (Ac2O + NMI) Coupling->Capping Phosphite Triester Oxidation 4. Oxidation (I2 / H2O / Pyridine) Capping->Oxidation Acetylated Failures NextCycle Next Synthesis Cycle Oxidation->NextCycle Phosphotriester NextCycle->Detrit

The standard solid-phase RNA synthesis cycle detailing the four core chemical steps.

Phase 2: Cleavage and Base Deprotection (Avoiding Transamination)

Crucial Causality: AMA must be strictly avoided. The use of methylamine will result in N4-methylcytosine formation 5.

  • Cleavage: Flush the synthesis column with 28-30% aqueous Ammonium Hydroxide (NH₄OH) for 1 hour at room temperature to cleave the RNA from the solid support.

  • Base Deprotection: Transfer the eluate to a tightly sealed pressure vial and incubate at 55°C for 10-16 hours. The NH₄OH hydrolyzes the N4-anisoyl group and the cyanoethyl phosphate protecting groups without risking transamination.

  • Lyophilization: Cool the vial to -20°C (to prevent sample bumping), open carefully, and lyophilize to a dry pellet to completely remove the ammonia.

Phase 3: 2'-OH Deprotection and QC Validation
  • Desilylation: Resuspend the pellet in 1 M TBAF (Tetrabutylammonium fluoride) in THF or TEA·3HF for 12 hours at room temperature to remove the 2'-O-TBDMS groups.

  • Quenching & Desalting: Quench the reaction with 0.1 M TEAA buffer and desalt the crude RNA via size-exclusion chromatography (e.g., Sephadex G-25).

  • Self-Validation (LC-MS/MALDI-TOF): Analyze the intact RNA mass to validate the chemistry.

    • Expected Mass: M

    • Transamination Marker: M+14 Da (Indicates N4-methylcytosine formation, pointing to amine contamination during deprotection).

    • Incomplete Deprotection Marker: M+134 Da (Indicates retained anisoyl group, requiring longer NH₄OH incubation).

Conclusion

The N4-anisoyl protecting group offers a robust, highly crystalline, and solubility-enhancing alternative for cytosine protection in complex RNA syntheses 2. However, its unique electronic profile—driven by the resonance of the para-methoxy group—demands strict adherence to ammonia-based deprotection protocols to avoid the transamination pathways that plague slower-cleaving acyl groups 5. By coupling mechanistic understanding with rigorous LC-MS validation, researchers can leverage N4-anisoyl chemistry without compromising oligonucleotide fidelity.

References

  • Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis Source: ATDBio URL:[Link]

  • Glen Report 9.12 - Protecting Groups for DNA, RNA and 2'-OMe-RNA Monomers Source: Glen Research URL:[Link]

  • Current Protocols in Nucleic Acid Chemistry Source: epdf.pub (Wiley) URL:[Link]

Sources

A Comprehensive Technical Guide to the Solubility Profile of N4-Anisoylcytidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the solubility profile of N4-Anisoylcytidine, a critical parameter for its application in oligonucleotide synthesis, antiviral research, and drug development. In the absence of extensive empirical data in publicly available literature, this guide establishes a robust framework for understanding and predicting the solubility of N4-Anisoylcytidine in a range of common organic solvents. By leveraging theoretical models, including Hansen Solubility Parameters (HSP), and drawing comparisons with the known solubility of its parent nucleoside, cytidine, we present a scientifically grounded estimation of its solubility behavior. Furthermore, this guide details comprehensive, step-by-step protocols for both kinetic and thermodynamic solubility determination, empowering researchers to generate precise experimental data. This document is intended to be a vital resource for scientists working with N4-Anisoylcytidine, enabling informed solvent selection for synthesis, purification, formulation, and analytical characterization.

Introduction: The Significance of N4-Anisoylcytidine and its Solubility

N4-Anisoylcytidine is a protected nucleoside derivative of cytidine, where the exocyclic amine at the N4 position is protected by an anisoyl group. This modification is crucial in synthetic organic chemistry, particularly in the automated synthesis of oligonucleotides, where it prevents unwanted side reactions at the amine functionality. The anisoyl protecting group offers distinct advantages in terms of stability and deprotection kinetics, making N4-Anisoylcytidine a valuable building block in the development of nucleic acid-based therapeutics and diagnostics.

The solubility of N4-Anisoylcytidine in organic solvents is a fundamental physicochemical property that dictates its utility and processability. An understanding of its solubility profile is paramount for:

  • Reaction Homogeneity: Ensuring complete dissolution in reaction media for efficient and reproducible chemical transformations.

  • Purification Strategies: Selecting appropriate solvent systems for crystallization, precipitation, and chromatographic separation.

  • Formulation Development: Designing stable and bioavailable drug delivery systems.

  • Analytical Method Development: Preparing solutions for techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide will systematically explore the factors governing the solubility of N4-Anisoylcytidine and provide a practical framework for its assessment.

Theoretical Framework for Solubility Prediction

A molecule's solubility is governed by the principle of "like dissolves like," where a solute will dissolve best in a solvent with similar intermolecular forces. The introduction of the bulky, relatively non-polar anisoyl group to the cytidine scaffold significantly alters its solubility characteristics.

From Cytidine to N4-Anisoylcytidine: A Structural and Polarity Analysis
  • Cytidine: The parent molecule, cytidine, is a polar compound with multiple hydrogen bond donors (hydroxyl and amine groups) and acceptors (carbonyl and ring nitrogens). This leads to moderate solubility in polar solvents like DMSO and water, and limited solubility in less polar organic solvents. For instance, the solubility of cytidine in DMSO is approximately 10 mg/mL, while it is only slightly soluble in ethanol[1].

  • N4-Anisoylcytidine: The addition of the anisoyl group (a methoxybenzoyl group) introduces a significant hydrophobic character to the molecule. This modification is expected to:

    • Decrease solubility in highly polar, protic solvents like water due to the disruption of the favorable hydrogen bonding network.

    • Increase solubility in a range of organic solvents of intermediate polarity, including chlorinated solvents, ethers, and some esters, where the anisoyl group can engage in favorable van der Waals and dipole-dipole interactions.

Hansen Solubility Parameters (HSP) for Predictive Assessment

Hansen Solubility Parameters offer a semi-quantitative method to predict the solubility of a solute in a given solvent by breaking down the total cohesive energy into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible. While experimentally determined HSP values for N4-Anisoylcytidine are not available, they can be estimated using group contribution methods[2][3].

Estimated Hansen Solubility Parameters for N4-Anisoylcytidine:

Based on its structure, the estimated HSP values for N4-Anisoylcytidine are presented in the table below, alongside the HSP values for a selection of common organic solvents.

Compound/SolventδD (MPa½)δP (MPa½)δH (MPa½)
N4-Anisoylcytidine (Estimated) 19.5 12.0 10.5
Dichloromethane18.26.36.1
Tetrahydrofuran (THF)16.85.78.0
Acetonitrile15.318.06.1
Ethyl Acetate15.85.37.2
Acetone15.510.47.0
Isopropanol15.86.116.4
Ethanol15.88.819.4
Methanol15.112.322.3
N,N-Dimethylformamide (DMF)17.413.711.3
Dimethyl Sulfoxide (DMSO)18.416.410.2
Water15.516.042.3

Disclaimer: The HSP values for N4-Anisoylcytidine are estimations based on group contribution methods and should be used as a predictive tool to guide solvent selection, not as a substitute for experimental validation.

The "HSP distance" (Ra) between the solute and a solvent can be calculated to predict miscibility. A smaller Ra value suggests a higher likelihood of good solubility. This theoretical framework suggests that N4-Anisoylcytidine will exhibit favorable solubility in solvents like DMF and DMSO, and moderate solubility in solvents like THF and acetone.

Estimated Solubility Profile of N4-Anisoylcytidine

Based on the theoretical considerations above and qualitative information regarding protected nucleosides, the following table provides an estimated solubility profile for N4-Anisoylcytidine. These values should be considered indicative and are intended to guide initial experimental work.

Solvent ClassSolventEstimated Solubility (mg/mL) at 25°CRationale and Commentary
Polar Aprotic N,N-Dimethylformamide (DMF)> 50Excellent solvent due to its high polarity and ability to act as a hydrogen bond acceptor.
Dimethyl Sulfoxide (DMSO)> 50Similar to DMF, its strong polar nature effectively solvates the protected nucleoside.
Acetonitrile10 - 25Good solubility is expected, making it a useful solvent for HPLC analysis and some reactions.
Ethers Tetrahydrofuran (THF)10 - 25The ether oxygen can act as a hydrogen bond acceptor, and its moderate polarity is compatible with the anisoyl group.
Ketones Acetone5 - 15A moderately polar solvent that should provide reasonable solubility.
Chlorinated Dichloromethane (DCM)25 - 50The polarizable nature of DCM interacts well with the aromatic rings of the molecule.
Alcohols Methanol1 - 5The strong hydrogen bonding network of methanol may be disrupted by the non-polar anisoyl group, leading to lower solubility compared to more polar aprotic solvents.
Ethanol< 1Similar to methanol, but the increased hydrocarbon character may slightly decrease solubility further.
Esters Ethyl Acetate5 - 15Offers a balance of polarity and non-polar character, making it a potentially useful solvent for purification.
Non-Polar Toluene< 1The high polarity of the cytidine core limits solubility in non-polar aromatic solvents.
Hexanes< 0.1Expected to be practically insoluble due to the significant polarity mismatch.

Experimental Determination of Solubility: Protocols and Methodologies

To obtain accurate and reliable solubility data, rigorous experimental determination is essential. This section provides detailed protocols for both kinetic and thermodynamic solubility measurements.

Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between kinetic and thermodynamic solubility, as they represent different aspects of the dissolution process and are relevant at different stages of research and development.

  • Kinetic Solubility: Measures the concentration of a compound in solution after a short incubation period, typically starting from a concentrated stock solution (e.g., in DMSO). It is a high-throughput method often used in early drug discovery for screening purposes[4][5][6].

  • Thermodynamic Solubility: Represents the true equilibrium solubility of a compound in a given solvent. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period[4][7]. This is the gold standard for solubility measurement and is critical for formulation and process development.

Mandatory Visualization: Workflow for Solubility Determination

G cluster_0 Preparation cluster_1 Equilibration (Thermodynamic) cluster_2 Sample Processing cluster_3 Analysis prep_solid Weigh excess N4-Anisoylcytidine prep_solvent Add known volume of solvent prep_solid->prep_solvent equilibration Agitate at constant temperature (e.g., 24-48h) prep_solvent->equilibration centrifugation Centrifuge to pellet excess solid equilibration->centrifugation filtration Filter supernatant (e.g., 0.22 µm PTFE filter) centrifugation->filtration dilution Dilute sample to linear range filtration->dilution analysis Quantify by validated HPLC-UV method dilution->analysis

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is based on the widely accepted shake-flask method and is suitable for generating high-quality thermodynamic solubility data.

Materials and Equipment:

  • N4-Anisoylcytidine (solid)

  • Organic solvents (high purity)

  • Analytical balance

  • Vials with screw caps (e.g., 2 mL glass vials)

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE, compatible with organic solvents)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of Standard Solutions: a. Prepare a stock solution of N4-Anisoylcytidine in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). b. Perform serial dilutions of the stock solution to prepare a set of calibration standards (e.g., 0.1, 0.05, 0.025, 0.01, 0.005 mg/mL).

  • Sample Preparation: a. Add an excess amount of solid N4-Anisoylcytidine to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium. b. Add a known volume of the test solvent to the vial. c. Securely cap the vials.

  • Equilibration: a. Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). b. Agitate the samples for a predetermined period to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary time-to-equilibrium study is recommended.

  • Sample Processing: a. After equilibration, visually inspect the vials to confirm the presence of undissolved solid. b. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid. c. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Quantification by HPLC-UV: a. Develop and validate an HPLC method for the quantification of N4-Anisoylcytidine. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point. The detection wavelength should be set at the λmax of N4-Anisoylcytidine. b. Inject the calibration standards to generate a calibration curve (peak area vs. concentration). c. Dilute the filtered sample solutions with the mobile phase to bring the concentration within the linear range of the calibration curve. d. Inject the diluted samples and determine their concentration from the calibration curve. e. Back-calculate the original concentration in the undiluted sample to determine the solubility in mg/mL.

Safety and Handling Considerations

While specific toxicity data for N4-Anisoylcytidine is limited, it is prudent to handle it as a potentially hazardous substance.

  • Always work in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for the most up-to-date safety information.

Conclusion

This technical guide has provided a comprehensive overview of the solubility profile of N4-Anisoylcytidine in organic solvents. By combining theoretical predictions based on Hansen Solubility Parameters with a detailed experimental protocol, researchers are now equipped with the necessary tools to confidently approach the use of this important protected nucleoside. The provided estimated solubility data serves as a valuable starting point for solvent screening, while the detailed methodologies will enable the generation of precise and reliable data for a wide range of applications in drug discovery and development.

References

  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585.
  • Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • Plateforme de chimie biologique intégrative de Strasbourg (PCBIS). (n.d.). Kinetic solubility. Retrieved from [Link]

  • Bell, F., Durand, C., & Urban, N. (n.d.). A full and versatile solubility toolbox for medicinal chemistry support. Inventiva.
  • Kinam Park. (2008, May 13). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. Retrieved from [Link]

Sources

Methodological & Application

Protocol for N4-Anisoylcytidine phosphoramidite synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis Protocol for N4-Anisoylcytidine RNA Phosphoramidite

Introduction & Strategic Rationale

The chemical synthesis of RNA oligonucleotides requires building blocks that are meticulously protected to prevent side reactions during the iterative coupling cycles, while remaining labile enough for gentle post-synthetic deprotection. The target molecule of this protocol—5'-O-DMT-N4-anisoyl-2'-O-TBDMS-cytidine-3'-O-phosphoramidite —is a cornerstone monomer for solid-phase RNA synthesis[1].

The choice of the anisoyl (4-methoxybenzoyl) group for the N4-exocyclic amine of cytidine is highly strategic. While benzoyl is standard for DNA, the presence of the 2'-hydroxyl in RNA makes the phosphodiester backbone susceptible to base-catalyzed cleavage during harsh ammonia deprotection. The anisoyl group provides an optimal balance: it effectively masks the nucleophilic N4-amine during phosphoramidite coupling, yet its specific electronic properties allow for optimized removal during final ammonolysis, minimizing RNA strand degradation[2]. Furthermore, the use of a 2'-O-TBDMS protecting group is highly compatible with N-acyl protecting groups, ensuring orthogonal deprotection (fluoride-mediated) without compromising the structural integrity of the synthesized RNA[3].

Mechanistic Insights: The Orthogonal Protection Strategy

To synthesize this monomer, a four-step orthogonal protection strategy is employed:

  • Transient Protection & N4-Anisoylation : Cytidine contains three hydroxyl groups (2', 3', 5') and one exocyclic amine (N4). Direct acylation would indiscriminately O-acylate the hydroxyls. To circumvent this, chlorotrimethylsilane (TMS-Cl) is used to temporarily silylate the hydroxyl groups in situ. The N4-amine is then selectively acylated with anisoyl chloride. A subsequent aqueous workup rapidly hydrolyzes the labile TMS ethers, leaving the robust N4-anisoyl amide intact[4].

  • 5'-O-Tritylation : The 5'-primary hydroxyl is protected with a 4,4'-dimethoxytrityl (DMT) group, which is acid-labile and serves as the temporary protecting group removed during each cycle of automated oligonucleotide synthesis.

  • 2'-O-Silylation : The 2'-hydroxyl is protected with a tert-butyldimethylsilyl (TBDMS) group. Silver nitrate (AgNO₃) is utilized as a catalyst to thermodynamically favor silylation at the 2'-position over the 3'-position, though rigorous chromatographic separation of the isomers is still required.

  • 3'-O-Phosphitylation : The 3'-hydroxyl is reacted with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (CEP-Cl) in the presence of a non-nucleophilic base (DIPEA) to yield the reactive P(III) species necessary for chain elongation[5].

Synthetic Workflow Visualization

SynthesisWorkflow N1 Cytidine (Starting Material) N2 N4-Anisoylcytidine N1->N2 1. TMSCl, Pyridine 2. Anisoyl Chloride 3. H2O (Transient Protection) N3 5'-O-DMT-N4-anisoylcytidine N2->N3 DMT-Cl, Pyridine N4 5'-O-DMT-N4-anisoyl-2'-O-TBDMS-cytidine N3->N4 TBDMS-Cl, AgNO3, Pyridine (Isomer Separation) N5 N4-Anisoylcytidine Phosphoramidite N4->N5 CEP-Cl, DIPEA, DCM

Workflow for the synthesis of N4-anisoylcytidine RNA phosphoramidite monomer.

Step-by-Step Experimental Protocol

Step 1: Transient Protection and N4-Anisoylation

  • Suspend thoroughly dried cytidine (1.0 eq) in anhydrous pyridine (10 mL/mmol) under an inert argon atmosphere.

  • Cool the suspension to 0 °C in an ice bath. Add TMS-Cl (5.0 eq) dropwise. Stir the mixture for 2 hours at room temperature to ensure complete O-silylation[4].

  • Re-cool the clear solution to 0 °C and add anisoyl chloride (1.2 eq) dropwise. Stir for 3 hours at room temperature.

  • Cool the reaction mixture back to 0 °C and quench by slowly adding cold water (2 mL/mmol). Stir for 1 hour to hydrolyze the transient TMS ethers.

  • Concentrate the mixture under reduced pressure, co-evaporate with toluene to remove residual pyridine, and purify via crystallization (EtOH/Water) or silica gel chromatography.

Step 2: 5'-O-DMT Tritylation

  • Co-evaporate the purified N4-anisoylcytidine with anhydrous pyridine to remove trace moisture.

  • Dissolve the residue in anhydrous pyridine and cool to 0 °C.

  • Add 4,4'-dimethoxytrityl chloride (DMT-Cl, 1.1 eq) in three equal portions over 30 minutes.

  • Stir at room temperature for 4 hours. Quench the reaction with anhydrous methanol (1 mL/mmol).

  • Concentrate the solvent and partition the residue between dichloromethane (DCM) and 5% aqueous NaHCO₃.

  • Dry the organic layer over Na₂SO₄ and purify via silica gel chromatography (eluent pre-neutralized with 1% triethylamine).

Step 3: 2'-O-TBDMS Silylation & Isomer Resolution

  • Dissolve the 5'-O-DMT-N4-anisoylcytidine in anhydrous THF.

  • Add anhydrous pyridine (3.0 eq) and silver nitrate (AgNO₃, 1.2 eq). Stir until dissolved, then add TBDMS-Cl (1.2 eq).

  • Stir the reaction in the dark at room temperature for 16 hours.

  • Filter the mixture through a Celite pad to remove precipitated AgCl salts. Extract the filtrate with DCM and wash with brine.

  • Critical Separation : Purify the crude mixture meticulously via silica gel column chromatography (Hexane/EtOAc gradient) to separate the desired 2'-O-TBDMS isomer from the closely eluting 3'-O-TBDMS byproduct.

Step 4: 3'-O-Phosphitylation

  • Dissolve the pure 2'-O-TBDMS intermediate in anhydrous DCM under a strict argon atmosphere.

  • Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) followed by 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (CEP-Cl, 1.5 eq)[5].

  • Stir at room temperature for 2 hours.

  • Quench with a few drops of anhydrous methanol.

  • Dilute with DCM and wash rapidly with degassed saturated NaHCO₃ and brine to prevent oxidation of the sensitive P(III) center.

  • Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (using 5% triethylamine in the eluent to maintain basicity).

  • Dissolve the concentrated product in a minimal amount of DCM and precipitate dropwise into vigorously stirred cold hexane to yield the final phosphoramidite as a white foam.

Analytical Quality Control & Data Presentation

To ensure the self-validating integrity of the synthesis, intermediate and final products must be rigorously characterized. The table below summarizes the quantitative expectations and analytical benchmarks for each step.

StepIntermediate / ProductExpected YieldTLC System (v/v)Typical RfKey Analytical Confirmation
1 N4-Anisoylcytidine75–85%DCM : MeOH (9:1)0.45¹H NMR: Anisoyl aromatic protons (~7.0-8.0 ppm), OMe singlet (~3.8 ppm).
2 5'-O-DMT-N4-anisoylcytidine80–90%DCM : MeOH (95:5)0.55UV-Vis: Orange color upon acid exposure (DMT cation); ESI-MS.
3 5'-O-DMT-N4-anisoyl-2'-O-TBDMS-cytidine40–50%*Hexane : EtOAc (1:1)0.60¹H NMR: TBDMS methyl singlets (~0.1 ppm). Downfield shift of 2'-H.
4 N4-Anisoylcytidine Phosphoramidite70–80%Hexane : EtOAc : NEt₃ (45:45:10)0.70 & 0.75³¹P NMR: Two distinct peaks (~149.0 and 150.0 ppm) corresponding to P(III) diastereomers[1].

* Yield reflects the isolated 2'-isomer after rigorous chromatographic separation from the 3'-isomer.

Sources

Optimal coupling reagents for N4-Anisoylcytidine in peptide nucleic acids

Author: BenchChem Technical Support Team. Date: April 2026

The Chemical Challenge: N4-Anisoylcytidine in PNA

Peptide Nucleic Acids (PNAs) replace the negatively charged sugar-phosphate backbone of natural DNA with an achiral, neutral N-(2-aminoethyl)glycine (AEG) polyamide structure. While this neutral backbone confers remarkable resistance to enzymatic degradation and superior hybridization affinity, it introduces severe synthetic bottlenecks.

In my experience optimizing automated synthesis workflows, the cytosine monomer—specifically when protected with an anisoyl group at the N4 exocyclic amine (Fmoc-PNA-C(Anisoyl)-OH)—is the most frequent point of failure[1]. The anisoyl group provides critical stability during chain elongation but introduces massive steric bulk. Compounding this, the uncharged PNA backbone is highly prone to inter- and intra-molecular hydrogen bonding, leading to severe on-resin aggregation and poor solvation[2]. Consequently, the blind application of standard peptide coupling reagents to PNA synthesis often results in truncated sequences and complex crude mixtures.

Mechanistic Evaluation of Coupling Reagents

To achieve high-fidelity PNA oligomers, we must move beyond empirical trial-and-error and understand the causality behind reagent failure.

The Guanidinylation Trap (Uronium/Aminium Salts) Reagents like HATU and HBTU are celebrated for their rapid activation kinetics. However, when applied to the sterically hindered Fmoc-PNA-C(Anisoyl)-OH, the rate of active ester formation slows down significantly. If pre-activation is incomplete, the excess uronium salt reacts directly with the free secondary amine of the PNA N-terminus. This results in the formation of a stable, unreactive guanidinium species, irreversibly terminating chain elongation.

The Phosphonium Pitfall (PyBOP, PyOxim) To circumvent guanidinylation, many scientists pivot to phosphonium salts like PyBOP or PyOxim, which lack the guanidinium-forming moiety[3]. However, these reagents introduce a different critical failure mode. During the activation of cytosine or guanine monomers, phosphonium salts can attack the tautomerizable oxygen of the nucleobase, forming an O4-phosphonium adduct. During subsequent Fmoc deprotection steps, the nucleophilic piperidine displaces this adduct via SN​Ar , resulting in permanently modified nucleobases[4].

The Optimal Solution: DIC/OxymaPure The synergistic combination of N,N'-Diisopropylcarbodiimide (DIC) and ethyl cyano(hydroxyimino)acetate (OxymaPure) represents the gold standard for PNA synthesis[5][6]. DIC acts as the primary dehydrating agent, while OxymaPure rapidly captures the intermediate to form a highly reactive, non-guanidinylating active ester. Crucially, this system exhibits exceptional thermal stability, making it the premier choice for overcoming PNA aggregation via Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS)[2][7].

Quantitative Reagent Performance Comparison

To guide your workflow design, the following table summarizes the quantitative risks and efficiencies of common coupling systems when applied to Fmoc-PNA-C(Anisoyl)-OH.

Coupling Reagent SystemChemical ClassGuanidinylation RiskNucleobase Modification RiskThermal Stability (75°C MW)Expected Coupling Efficiency
HATU / DIPEA Uronium SaltHigh (Terminates chain)LowPoor60 - 75%
PyBOP / DIPEA Phosphonium SaltNoneHigh (O4-activation)Moderate70 - 80%
COMU / DIPEA Uronium SaltHigh (Terminates chain)LowPoor65 - 80%
DIC / OxymaPure Carbodiimide + OximeNoneNoneExcellent > 98%

Visualizing the Reaction Pathways

G cluster_HATU Uronium Pathway (HATU) cluster_DIC DIC/OxymaPure Pathway Start Fmoc-PNA-C(Anisoyl)-OH + Free N-Terminal Amine HATU_Act Slow Pre-activation (Steric Hindrance) Start->HATU_Act HATU/DIPEA DIC_Act Rapid Active Ester Formation (Oxyma Adduct) Start->DIC_Act DIC/Oxyma Guan Guanidinylation of N-Terminus (Irreversible Termination) HATU_Act->Guan Side Reaction Amide Successful Amide Bond (Chain Elongation) DIC_Act->Amide Efficient Coupling

Mechanistic divergence of PNA coupling: Uronium-induced guanidinylation vs. DIC/Oxyma activation.

Self-Validating Experimental Protocol: MW-SPPS of PNA

To guarantee reproducibility, this protocol integrates microwave heating to disrupt backbone aggregation and utilizes in-process validation checkpoints.

Materials & Formulations:

  • Resin: Rink Amide ChemMatrix (10 µmol scale). Causality: PEG-based ChemMatrix resins swell significantly better in NMP than standard polystyrene, accommodating the rigid PNA backbone[5].

  • Monomer Solution: 0.2 M Fmoc-PNA-C(Anisoyl)-OH in NMP[2].

  • Activator Solutions: 0.2 M OxymaPure in NMP; 0.2 M DIC in NMP[7].

Step-by-Step Methodology:

  • Resin Swelling & Deprotection:

    • Swell the ChemMatrix resin in NMP for 30 minutes at room temperature.

    • Treat the resin with 20% Piperidine in NMP for 5 minutes. Drain and repeat for another 5 minutes.

    • Wash the resin extensively (5 × NMP, 5 × DCM, 5 × NMP) to remove all traces of piperidine.

  • Pre-Activation (Critical Step):

    • Causality: Pre-activation ensures the carbodiimide fully converts the carboxylic acid to the Oxyma active ester before it encounters the resin, eliminating the risk of unreacted DIC causing side reactions.

    • Mix 4.0 equivalents of Fmoc-PNA-C(Anisoyl)-OH with 4.0 equivalents of OxymaPure.

    • Add 4.0 equivalents of DIC. Allow the mixture to stir for exactly 2 minutes at room temperature.

  • Microwave Coupling:

    • Transfer the pre-activated monomer solution to the resin reaction vessel.

    • Apply microwave heating to maintain the reaction at 75°C for 6 minutes[5][7].

    • Drain the reaction vessel and wash the resin (4 × NMP).

    • Validation Checkpoint: Perform a Kaiser test on a few resin beads. A negative result (yellow/colorless) validates complete coupling. A positive result (blue) dictates a secondary coupling cycle before proceeding.

  • Capping:

    • Treat the resin with a capping solution of NMP/2,6-lutidine/acetic anhydride (89:6:5 v/v/v) for 1 minute[7].

    • Causality: Capping acetylates any unreacted amines, preventing the formation of deletion sequences (N-1 impurities) and drastically simplifying downstream RP-HPLC purification.

  • Cleavage & Deprotection:

    • Following the final Fmoc deprotection, wash the resin with DCM and dry under a vacuum.

    • Cleave the PNA from the solid support and remove the anisoyl protecting groups by treating with TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v) for 1.5 hours at room temperature[7].

    • Precipitate the crude PNA oligomer in cold diethyl ether, centrifuge, and lyophilize prior to LC-MS analysis.

Workflow Deprotect 1. Fmoc Deprotection (20% Piperidine) Wash1 2. Wash (NMP/DCM) Deprotect->Wash1 PreAct 3. Pre-activation (Monomer + DIC + Oxyma) Wash1->PreAct Couple 4. MW Coupling (75°C, 6 min) PreAct->Couple Cap 5. Capping (Ac2O/Lutidine) Couple->Cap Cap->Deprotect Next Cycle

Optimized microwave-assisted solid-phase peptide synthesis (MW-SPPS) workflow for PNA oligomers.

References

  • Peptide Nucleic Acid Monomers: A Convenient and Efficient Synthetic Approach to Fmoc/Boc Monomers | Australian Journal of Chemistry. connectsci.au. 1

  • The challenge of peptide nucleic acid synthesis - Chemical Society Reviews. rsc.org.

  • Improvement of peptide nucleic acid (PNA) synthesis, by use of DIC/Oxyma and microwave heating. saspublishers.com. 5

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. rsc.org.

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates (Extended Data). rsc.org.

  • Synthesis and Chromatography-Free Purification of PNA-PEO Conjugates for the Functionalisation of Gold Sensors. mdpi.com. 3

  • Shorter Peptide Nucleic Acid Probes Improve Affibody-Mediated Peptide Nucleic Acid-Based Pretargeting | ACS Pharmacology & Translational Science. acs.org. 2

  • Microwave Assisted Synthesis of Peptide Nucleic Acid (PNA) Oligomers. biotage.com. 7

  • Has anyone encountered problems with peptide nucleic acid (PNA) synthesis and guanidine species formation? researchgate.net. 4

  • OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. csic.es.6

Sources

Application Note: Preparation of N4-Anisoylcytidine Building Blocks for Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

In the fields of oligonucleotide synthesis and nucleoside analog drug development, the precise control of reactive functional groups is paramount[1]. Cytidine presents a unique chemical challenge: it possesses multiple reactive hydroxyl groups (at the 2', 3', and 5' positions in ribonucleosides) alongside an exocyclic N4-amine. During phosphoramidite coupling cycles, the N4-amine must be securely masked to prevent unwanted transamidation or branching side reactions[1].

While acetyl (Ac) and benzoyl (Bz) are common protecting groups, the anisoyl (4-methoxybenzoyl) group offers distinct chemical advantages. The electron-donating methoxy group (+M resonance effect) reduces the electrophilicity of the amide carbonyl. This subtly tunes the deprotection profile, making it slightly more resistant to premature cleavage than standard benzoyl, while providing superior lipophilicity and crystallization properties[2]. Furthermore, N4-anisoylcytidine derivatives serve as critical substrates in biochemical evaluations, such as enzymatic assays involving human uridine/cytidine kinases (EC 2.7.1.48)[3].

To synthesize N4-anisoylcytidine without the laborious multi-step process of permanently protecting and deprotecting the hydroxyl groups, chemists employ the Transient Protection Strategy pioneered by Ti, Gaffney, and Jones[4]. This elegant, one-flask methodology utilizes trimethylsilyl chloride (TMS-Cl) to temporarily mask the hydroxyls, allowing selective acylation of the N4-amine[5].

Experimental Design and Logical Workflow

The transient protection workflow is a self-validating chemical system. By leveraging the differential stability of Si-O bonds versus C-N bonds under aqueous conditions, the protocol ensures high regioselectivity[6].

Workflow A Cytidine (Unprotected) B TMS-Cl / Pyridine (Transient Silylation) A->B C Per-O-TMS Cytidine (Intermediate) B->C OH Masking D Anisoyl Chloride (N4-Acylation) C->D E Per-O-TMS, N4-Anisoyl Cytidine D->E N4 Capping F H2O / NH3(aq) (TMS Hydrolysis) E->F G N4-Anisoylcytidine (Target Product) F->G OH Unmasking

Figure 1: Reaction workflow for N4-anisoylcytidine synthesis via transient protection.

Logic Start Select N4-Protecting Group for Cytidine Acetyl Acetyl (Ac) Start->Acetyl Benzoyl Benzoyl (Bz) Start->Benzoyl Anisoyl Anisoyl (An) Start->Anisoyl Fast Ultra-fast deprotection (High transamination risk) Acetyl->Fast Standard Standard deprotection (Moderate stability) Benzoyl->Standard Tuned Tuned stability & Superior crystallization Anisoyl->Tuned

Figure 2: Logical selection criteria for cytidine N4-exocyclic amine protecting groups.

Materials and Reagents

ReagentEquivalentsFunction / Role
Cytidine (or 2'-deoxycytidine)1.0 eqStarting nucleoside substrate.
Trimethylsilyl chloride (TMS-Cl) 5.0 - 6.0 eqTransient protecting agent for hydroxyl groups.
Anhydrous Pyridine Solvent (10 mL/g)Solvent, acid scavenger, and catalytic nucleophile.
Anisoyl Chloride 1.1 - 1.2 eqAcylating agent for the N4-exocyclic amine.
Aqueous Ammonia (28%) ExcessHydrolysis agent for O-TMS ether cleavage.

Step-by-Step Protocol: The Transient Protection Method

This protocol is designed to be self-validating. Pay close attention to the physical state changes described, as they serve as real-time indicators of reaction progress.

Step 1: Preparation and Rigorous Drying
  • Place cytidine (1.0 eq) in a round-bottom flask equipped with a magnetic stir bar.

  • Add anhydrous pyridine (5 mL/g of nucleoside) and evaporate to dryness under reduced pressure. Repeat this co-evaporation step twice.

  • Suspend the dried cytidine in anhydrous pyridine (10 mL/g) under an inert argon or nitrogen atmosphere.

  • Causality & Validation: Water reacts violently with both TMS-Cl and anisoyl chloride, generating HCl and ruining reaction stoichiometry[5]. Co-evaporation ensures a strictly anhydrous environment. The initial suspension will be slightly cloudy as unprotected cytidine has limited solubility in cold pyridine.

Step 2: Transient Silylation
  • Cool the suspension to 0–5 °C using an ice bath.

  • Add TMS-Cl (5.0 eq) dropwise over 10 minutes via syringe.

  • Remove the ice bath and allow the mixture to stir at room temperature for 45–60 minutes.

  • Causality & Validation: TMS-Cl reacts with the hydroxyl groups to form per-O-TMS ethers[4]. As the reaction proceeds, HCl is released and immediately neutralized by pyridine, forming insoluble pyridinium chloride. In-process check: A transition from a nucleoside suspension to a distinct, thick, white slurry of pyridinium chloride validates that silylation is successfully occurring.

Step 3: Selective N4-Acylation
  • Re-cool the reaction mixture to 0–5 °C.

  • Slowly add anisoyl chloride (1.15 eq) dropwise.

  • Stir the mixture at room temperature for 2 to 3 hours.

  • Causality & Validation: Anisoyl chloride selectively attacks the exocyclic N4-amine. The +M (resonance donating) effect of the anisoyl methoxy group stabilizes the resulting amide, preventing over-acylation[2]. In-process check: The addition will generate a mild exotherm and further thicken the pyridinium chloride suspension.

Step 4: Hydrolysis of Transient Silyl Ethers
  • Cool the flask back to 0–5 °C.

  • Slowly add cold water (2 mL/g) followed by concentrated aqueous ammonia (2 mL/g).

  • Stir vigorously for 15–30 minutes.

  • Causality & Validation: The O-Si bonds are highly susceptible to nucleophilic attack by water/ammonia, whereas the N4-anisoyl amide is sterically and electronically stable to these mild conditions[5]. In-process check: Upon addition of the aqueous mixture, the thick suspension will rapidly clear as the pyridinium salts and hydrolyzed silanols dissolve into the liquid phase, validating the successful cleavage of the transient protecting groups.

Step 5: Isolation and Purification
  • Evaporate the solvent under reduced pressure to yield a crude syrup.

  • Co-evaporate with toluene (2 × 10 mL) to remove residual pyridine.

  • Dissolve the residue in a minimal amount of hot ethanol, then allow it to cool slowly to room temperature to induce crystallization.

  • Filter the white crystalline product (N4-anisoylcytidine) and wash with cold ether.

  • Causality & Validation: The anisoyl group imparts excellent lipophilicity and structural rigidity, making crystallization highly efficient compared to standard acetyl derivatives. TLC analysis (10% MeOH in DCM) should reveal a single UV-active spot with a higher Rf​ than the starting cytidine.

Quantitative Data: Protecting Group Comparison

To assist in rational experimental design, the following table summarizes the quantitative and qualitative differences between common cytidine protecting groups during the final stages of oligonucleotide synthesis[1].

Protecting GroupReagentRelative Deprotection Rate (NH3, 55°C)Key AdvantagePrimary Limitation
Acetyl (Ac) Acetic anhydrideUltra-fast (< 1 hr)Rapid cleavageHigh risk of transamidation
Benzoyl (Bz) Benzoyl chlorideStandard (~ 10 hrs)Cost-effectiveModerate solubility
Anisoyl (An) Anisoyl chlorideTuned (~ 12-16 hrs)Excellent crystallizationSlightly longer deprotection

References

  • Ti, G. S., Gaffney, B. L., & Jones, R. A. (1982). Transient protection: efficient one-flask syntheses of protected deoxynucleosides. Journal of the American Chemical Society, 104(5), 1316-1319. URL:[Link]

  • Beaucage, S. L., & Iyer, R. P. (1992). Advances in the synthesis of oligonucleotides by the phosphoramidite approach. Tetrahedron, 48(12), 2223-2311. URL:[Link]

  • BRENDA Enzyme Database. (2026). Information on EC 2.7.1.48 - uridine/cytidine kinase. BRENDA. URL:[Link]

  • ResearchGate Community. (2016). Discussions on Cytidine Protection and Side Reactions. ResearchGate. URL:[Link]

Sources

Troubleshooting & Optimization

Minimizing side reactions during N4-Anisoylcytidine synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Nucleoside Synthesis. As a Senior Application Scientist, I frequently encounter challenges regarding the selective N-acylation of cytidine.

N4-Anisoylcytidine is a fundamentally important protected nucleoside building block utilized in the chemical synthesis of oligonucleotides and the development of novel pyrimidine ribonucleoside analogs[1][2]. The anisoyl (4-methoxybenzoyl) group serves to protect the exocyclic N4-amine of cytidine from unwanted side reactions during phosphoramidite coupling cycles[3]. However, because cytidine possesses three highly reactive hydroxyl groups (2', 3', and 5'), direct reaction with 4 inevitably leads to rampant O-acylation[4].

To circumvent this, nucleoside chemists employ a "transient protection" strategy, a methodology pioneered by 5[5]. This elegant one-flask approach utilizes trimethylsilyl chloride (TMSCl) to temporarily mask the hydroxyl groups, allowing for selective N-acylation, followed by rapid hydrolysis of the TMS ethers[5]. Below is a comprehensive guide to mastering this workflow, troubleshooting side reactions, and ensuring high-yield synthesis.

Mechanistic Workflow & Byproduct Pathways

G Cytidine Cytidine (Unprotected) TMS_Step Transient Protection TMSCl (5 eq) in Pyridine Cytidine->TMS_Step TMS_Cyt 2',3',5'-O-TMS-Cytidine (Transient Intermediate) TMS_Step->TMS_Cyt Strictly Anhydrous (0°C to RT) O_Acyl O-Acylated Byproducts (Loss of Selectivity) TMS_Step->O_Acyl Trace Moisture (Premature TMS Hydrolysis) Acyl_Step N-Acylation Anisoyl Chloride (1.1 eq) TMS_Cyt->Acyl_Step Acyl_Cyt N4-Anisoyl-2',3',5'-O-TMS-Cytidine Acyl_Step->Acyl_Cyt Controlled Stoichiometry (0°C) Bis_Acyl N4,N4-Bis-Anisoyl Imide (Over-reaction) Acyl_Step->Bis_Acyl Excess Acylating Agent Deprotect_Step Hydrolysis / Workup H2O then Aq. NH3 Acyl_Cyt->Deprotect_Step Product N4-Anisoylcytidine (Target Product) Deprotect_Step->Product Cleaves TMS & Imides Bis_Acyl->Deprotect_Step Selective Imide Cleavage

Mechanistic workflow of N4-Anisoylcytidine synthesis via transient protection.

Standardized Self-Validating Protocol

To guarantee reproducibility and minimize side reactions, every step of the transient protection protocol must be treated as a self-validating system. Do not proceed to the next phase without passing the validation checkpoint.

Phase 1: Rigorous Dehydration

  • Action: Co-evaporate cytidine (1.0 eq) with anhydrous pyridine three times to remove azeotropic water. Suspend the dried solid in strictly anhydrous pyridine (10 mL/mmol) under an argon atmosphere.

  • Causality: Water reacts preferentially and violently with TMSCl. Trace moisture will destroy the transient protecting group, leaving the ribose hydroxyls exposed to anisoyl chloride, resulting in irreversible O-acylation.

  • Validation Checkpoint: Karl Fischer titration of the final pyridine suspension must read < 50 ppm H₂O before proceeding.

Phase 2: Transient Silylation

  • Action: Cool the suspension to 0°C. Add Trimethylsilyl chloride (TMSCl, 5.0 eq) dropwise. Stir at room temperature for 2 hours.

  • Causality: The massive steric bulk of the TMS groups shields the 2', 3', and 5' oxygens. A large excess (5 eq for 3 hydroxyls) drives the equilibrium to complete per-silylation.

  • Validation Checkpoint: Quench a 10 µL aliquot in dry methanol. TLC (DCM:MeOH 9:1) should show complete disappearance of the highly polar baseline cytidine spot, confirming 100% conversion to the lipophilic per-TMS intermediate.

Phase 3: Selective N-Acylation

  • Action: Cool the thick suspension back to 0°C. Add anisoyl chloride (1.1 eq) dropwise. Stir for 2-3 hours at room temperature.

  • Causality: The N4-exocyclic amine is the only unprotected nucleophile remaining. Keeping the anisoyl chloride near stoichiometric levels (1.1 eq) prevents the weakly acidic N4-proton from undergoing a second acylation.

  • Validation Checkpoint: LC-MS of a quenched aliquot (which hydrolyzes the TMS groups in the LC solvent) should reveal the exact mass of N4-anisoylcytidine (m/z 378.1 [M+H]⁺).

Phase 4: Deprotection and Imide Cleavage

  • Action: Cool to 0°C. Add cold H₂O (2 mL/mmol) and stir for 15 minutes, followed by concentrated aqueous NH₃ (2 mL/mmol) for 30 minutes.

  • Causality: Water quenches unreacted acyl chlorides and hydrolyzes the labile O-TMS ethers. The addition of ammonia acts as a selective nucleophile to cleave any N4,N4-bis-anisoyl imides back to the desired mono-amide. Imides are significantly more electrophilic and reactive than amides.

  • Validation Checkpoint: LC-MS must show the complete disappearance of the +134 Da bis-acylated mass (m/z 512.1 [M+H]⁺).

Troubleshooting FAQs

Q1: Why am I observing significant O-acylation on the ribose ring despite using TMSCl? Causality: O-acylation occurs when the transient TMS protecting groups are either not fully installed or are prematurely hydrolyzed. TMS ethers are highly sensitive to moisture. If your pyridine is not strictly anhydrous, water will compete with the hydroxyls for TMSCl, or hydrolyze the formed TMS ethers before anisoyl chloride is added. Solution: Ensure your glassware is oven-dried and your pyridine is freshly distilled over calcium hydride or stored over activated 4Å molecular sieves. Always use a slight excess of TMSCl (minimum 5 equivalents).

Q2: My LC-MS shows a mass corresponding to +134 Da over the expected product mass. What is this? Causality: This +134 Da peak corresponds to the N4,N4-bis-anisoyl imide byproduct. While the first acylation drastically reduces the nucleophilicity of the N4 amine, a large excess of anisoyl chloride or extended reaction times at elevated temperatures can lead to a second acylation. Solution: Do not exceed 1.15 equivalents of anisoyl chloride. If the bis-acylated product has already formed, extend the aqueous ammonia treatment during the workup phase (Phase 4). The imide is highly susceptible to nucleophilic attack and will selectively revert to the mono-amide without cleaving the primary N4-anisoyl group.

Q3: The reaction mixture becomes extremely thick and difficult to stir after adding TMSCl. Is this normal? Causality: Yes. The reaction of TMSCl with the hydroxyl groups generates HCl, which is immediately scavenged by the pyridine solvent to form pyridine hydrochloride. This salt precipitates as a voluminous white solid. Solution: Ensure sufficient solvent volume (typically 10-15 mL pyridine per gram of cytidine) and use vigorous mechanical stirring rather than a small magnetic stir bar to ensure homogenous mixing during the subsequent acylation step.

Q4: Why is my N4-anisoylcytidine product co-eluting with anisic acid during purification? Causality: Hydrolysis of excess anisoyl chloride during the aqueous quench generates anisic acid (4-methoxybenzoic acid), which can co-crystallize or co-elute with your product during chromatography. Solution: Implement a mildly alkaline aqueous workup. Washing the organic extract with saturated aqueous NaHCO₃ will deprotonate the anisic acid, partitioning it cleanly into the aqueous layer as a highly water-soluble carboxylate salt.

Quantitative Impact of Reaction Parameters on Side Reactions

The following table summarizes the causal relationship between deviations in the protocol and the resulting side reaction profiles.

Reaction ConditionTarget Yield (N4-Anisoylcytidine)O-Acylation ByproductsBis-Acylation (Imide)Unreacted Cytidine
Optimized Standard (5 eq TMSCl, 1.1 eq Anisoyl-Cl, Anhydrous)> 85%< 2%< 1% (Post-NH₃ workup)< 2%
Insufficient Silylation (2.5 eq TMSCl)~ 40%~ 45%< 1%~ 10%
Excess Acylating Agent (2.5 eq Anisoyl-Cl, No NH₃ workup)~ 60%< 2%~ 35%0%
Moisture Contamination (>500 ppm H₂O in Pyridine)~ 50%~ 30%< 1%~ 15%

References

  • CAS 28225-17-4: N4-anisoilcitidina | CymitQuimica. CymitQuimica.1[1]

  • Postsynthetic Modifications of DNA and RNA by Means of Copper-Free Cycloadditions as Bioorthogonal Reactions. Bioconjugate Chemistry - ACS Publications.2[2]

  • A Metabolic Engineering Approach to Incorporate Modified Pyrimidine Nucleosides into Cellular RNA. Journal of the American Chemical Society.3[3]

  • Anisoyl chloride - Wikipedia. Wikipedia.4[4]

  • Transient protection: efficient one-flask syntheses of protected deoxynucleosides. Journal of the American Chemical Society.5[5]

Sources

Technical Support Center: Optimizing Cleavage & Deprotection for N4-Anisoyl Protected Oligonucleotides

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and scientists optimizing solid-phase oligonucleotide synthesis (SPOS). Here, we address the mechanistic challenges and best practices for the cleavage and deprotection of oligonucleotides utilizing the N4-anisoyl (An) protecting group on cytosine residues.

🔬 Core Troubleshooting FAQs

Q1: What is the standard and most reliable cleavage/deprotection protocol for N4-anisoyl protected oligonucleotides?

A: The gold standard is treatment with concentrated aqueous ammonium hydroxide (28–30% NH₄OH) at 55°C for 8 to 16 hours . Mechanistic Causality: This process serves a dual purpose. First, at room temperature, the ammonia rapidly hydrolyzes the 3'-terminal succinyl linker, cleaving the oligonucleotide from the controlled pore glass (CPG) solid support. Second, upon heating to 55°C, the ammonia acts as a nucleophile to attack the carbonyl carbon of the anisoyl group via nucleophilic acyl substitution, yielding the fully deprotected, unmodified cytosine base.

Q2: Can I use AMA (Aqueous Ammonia/Methylamine) to speed up the deprotection of N4-anisoyl cytosine?

A: No, this is highly discouraged. Mechanistic Causality: While AMA (a 1:1 mixture of aqueous ammonia and 40% methylamine) is famous for "ultra-fast" deprotection (10 minutes at 65°C), primary amines like methylamine are incompatible with N4-anisoyl (and N4-benzoyl) protected cytosines[1]. The electron-withdrawing nature of the anisoyl group makes the C-4 position of the pyrimidine ring highly electrophilic. Instead of attacking the carbonyl carbon to remove the protecting group, methylamine frequently attacks the C-4 position directly. This displaces the anisamide leaving group and results in a transamination side reaction , permanently converting your cytosine into an N4-methylcytosine impurity[2][3].

Q3: How do I analytically detect if transamination has ruined my synthesis?

A: Transamination alters both the mass and the hydrophobicity of the affected nucleotide:

  • Mass Spectrometry (ESI-MS): You will observe a distinct +14.01 Da mass shift for every cytosine residue that underwent transamination (due to the addition of a methyl group).

  • RP-HPLC: The N4-methylcytosine introduces additional hydrophobicity, causing the transaminated impurity peak to elute slightly later (shifted retention time) than your desired full-length product.

Q4: I require ultra-fast AMA deprotection for high-throughput synthesis. What are my alternatives to N4-anisoyl?

A: If your workflow strictly requires AMA deprotection, you must replace your N4-anisoyl (An) or N4-benzoyl (Bz) cytosine phosphoramidites with N4-acetyl (Ac) protected cytosine[2]. Mechanistic Causality: The acetyl group is significantly less sterically hindered and its carbonyl carbon is highly reactive. When treated with AMA, the methylamine rapidly hydrolyzes the acetyl group almost instantaneously, vastly outcompeting the slower C-4 transamination pathway[1].

📊 Quantitative Data: Deprotection Conditions & Risk Matrix

To assist in experimental design, the following table summarizes the kinetic parameters and transamination risks associated with various cytosine protecting groups and cleavage reagents.

Cytosine Protecting GroupDeprotection ReagentIncubation TempIncubation TimeTransamination Risk
N4-Anisoyl (An) 28-30% NH₄OH55°C8–16 HoursNegligible
N4-Anisoyl (An) AMA (NH₄OH / MeNH₂)65°C10–20 MinsHigh (~5–10%)
N4-Benzoyl (Bz) AMA (NH₄OH / MeNH₂)65°C10–20 MinsHigh (~5–10%)
N4-Acetyl (Ac) AMA (NH₄OH / MeNH₂)65°C10–20 MinsNegligible

⚙️ Pathway Visualization

The diagram below illustrates the divergent chemical pathways of N4-anisoyl cytosine when exposed to standard ammonia versus methylamine-based reagents.

G cluster_standard Standard Deprotection cluster_fast Fast Deprotection (AMA) N4 N4-Anisoyl Cytosine (Oligonucleotide) NH4OH Aqueous NH4OH (28-30%) N4->NH4OH AMA AMA (NH4OH / Methylamine) N4->AMA Cond1 55°C, 8-16 Hours NH4OH->Cond1 Mech1 Acyl Hydrolysis Cond1->Mech1 Prod1 Unmodified Cytosine (Desired Product) Mech1->Prod1 Cond2 65°C, 10-20 Mins AMA->Cond2 Mech2 C-4 Amine Attack (Transamination) Cond2->Mech2 Prod2 N4-Methylcytosine (+14 Da Impurity) Mech2->Prod2

Chemical pathways of N4-anisoyl cytosine deprotection: Hydrolysis vs. Transamination.

🧪 Self-Validating Experimental Protocol: Standard Ammonia Deprotection

To ensure high-fidelity cleavage and deprotection of N4-anisoyl protected oligonucleotides without transamination, strictly follow this self-validating methodology.

Phase 1: Support Cleavage

  • Transfer: Carefully transfer the CPG solid support containing the synthesized oligonucleotide from the synthesis column into a 2.0 mL screw-cap microcentrifuge vial with an O-ring seal.

  • Reagent Addition: Add 1.0 mL of fresh, cold concentrated aqueous ammonium hydroxide (28–30% NH₄OH).

  • Ambient Incubation: Seal the vial tightly and incubate at room temperature (20–25°C) for 1 hour.

    • Validation Checkpoint: This step selectively hydrolyzes the succinyl linker. The solution should contain the fully protected oligonucleotide.

Phase 2: Base Deprotection 4. Thermal Incubation: Transfer the sealed vial to a heating block set precisely to 55°C. 5. Deprotection: Incubate for 8 to 16 hours.

  • Causality: The extended thermal energy allows the weaker ammonia nucleophile to fully hydrolyze the bulky N4-anisoyl groups without triggering C-4 ring attacks.

Phase 3: Workup & Quality Control 6. Cooling: Remove the vial from the heating block and immediately place it in a 4°C refrigerator for 15 minutes. Critical: Opening a hot vial will cause volatile ammonia to boil over, resulting in sample loss. 7. Evaporation: Transfer the supernatant (leaving the CPG beads behind) to a new, sterile tube. Evaporate the ammonia solution to complete dryness using a centrifugal vacuum concentrator (SpeedVac). 8. Resuspension: Re-suspend the dried oligonucleotide pellet in 100 µL of RNase-free water or appropriate TE buffer. 9. Self-Validation (QC): Analyze a 1 µL aliquot via ESI-MS. The protocol is validated as successful if the major peak matches the exact calculated theoretical mass of the oligonucleotide, with a strict absence of +14.01 Da adducts.

📚 References

  • Reddy, M. P., Hanna, N. B., & Farooqui, F. (1997). Ultrafast Cleavage and Deprotection of Oligonucleotides Synthesis and Use of CAc Derivatives. Nucleosides, Nucleotides & Nucleic Acids. Semantic Scholar.[Link]

  • Weber, H., & Khorana, H. G. (1972). Total synthesis of the structural gene for an alanine transfer ribonucleic acid from yeast. Chemical synthesis of an icosadeoxynucleotide corresponding to the nucleotide sequence 21 to 40. Journal of Molecular Biology. ACS Publications.[Link]

Sources

Validation & Comparative

N4-Anisoylcytidine vs N4-acetylcytidine in oligonucleotide synthesis

Author: BenchChem Technical Support Team. Date: April 2026

N4-Anisoylcytidine vs. N4-Acetylcytidine in Oligonucleotide Synthesis: A Technical Comparison Guide

Introduction In solid-phase oligonucleotide synthesis (SPOS), the precise protection of exocyclic amines on nucleobases is critical to prevent unwanted branching and side reactions during phosphoramidite coupling. For cytidine, the N4-amino group is traditionally protected by acyl-type groups. The choice between N4-anisoyl (An-C) and N4-acetyl (Ac-C) protecting groups dictates not only the stability of the monomer during synthesis but also the kinetics and reagent compatibility of the final deprotection step[1]. This guide provides a mechanistic comparison of N4-Anisoylcytidine and N4-Acetylcytidine, equipping researchers with the data necessary to optimize their synthesis workflows.

Mechanistic Overview & Chemical Properties

N4-Acetylcytidine (Ac-C) The N4-acetyl group is characterized by its minimal steric bulk and highly electrophilic carbonyl center. This structural simplicity allows for exceptionally rapid hydrolysis under basic conditions[1]. The primary advantage of Ac-C is its compatibility with ultra-fast deprotection reagents, such as AMA (a 1:1 mixture of 30% ammonium hydroxide and 40% aqueous methylamine). In RNA synthesis, where prolonged exposure to basic conditions can lead to 2'-O-protecting group migration or phosphodiester backbone cleavage, the rapid cleavage profile of Ac-C is highly advantageous[2]. Furthermore, Ac-C is a naturally occurring RNA modification (ac4C) that enhances RNA stability and translation efficiency, making Ac-C phosphoramidites valuable for site-specific epitranscriptomic studies[3][4].

N4-Anisoylcytidine (An-C) The N4-anisoyl (4-methoxybenzoyl) group is a derivative of the traditional benzoyl protecting group. The electron-donating methoxy group at the para position provides slightly more stability to the amide bond during the iterative acid-catalyzed detritylation and oxidation steps of SPOS compared to acetyl. However, this increased stability comes at a cost during deprotection. An-C requires harsher, prolonged deprotection conditions (e.g., concentrated aqueous ammonia at 55 °C for 8–16 hours)[5].

Causality in Experimental Choices: The Transamination Dilemma

The most critical factor driving the choice between Ac-C and An-C is the risk of transamination when using methylamine-based deprotection reagents (AMA).

When An-C is exposed to methylamine, the relatively stable anisoyl amide bond resists immediate hydrolysis. Instead, the strong nucleophile (methylamine) attacks the C4 position of the pyrimidine ring via nucleophilic aromatic substitution. This displaces the anisoylamino group and irreversibly forms an N4-methylcytidine impurity (+14 Da mass shift)[1][5].

Conversely, the acetyl group in Ac-C is highly reactive. The methylamine rapidly attacks the acetyl carbonyl, hydrolyzing the protecting group before any nucleophilic attack can occur at the C4 position of the pyrimidine ring[1]. This kinetic preference ensures clean deprotection and is the fundamental reason Ac-C is strictly required when AMA is used.

G A Cytidine Phosphoramidite B N4-Acetyl (Ac-C) A->B C N4-Anisoyl (An-C) A->C D1 AMA Reagent (MeNH2 / NH4OH) B->D1 D2 AMA Reagent (MeNH2 / NH4OH) C->D2 E Fast Hydrolysis (Desired) D1->E Kinetic Preference F Transamination (Side Reaction) D2->F Nucleophilic Attack at C4 G Pure Cytidine E->G H N4-Methylcytidine (Impurity) F->H

Mechanistic divergence of Ac-C and An-C during AMA deprotection.

Performance Comparison

The following table summarizes the quantitative and qualitative differences between the two protecting groups to guide synthesis planning[1][5][6].

ParameterN4-Acetylcytidine (Ac-C)N4-Anisoylcytidine (An-C)
Protecting Group Structure Acetyl (-COCH₃)4-Methoxybenzoyl (-COC₆H₄OCH₃)
Optimal Deprotection Reagent AMA (1:1 Aq. NH₃ / 40% MeNH₂)Concentrated Aqueous NH₃ (28-30%)
Deprotection Kinetics 10 minutes at 65 °C8 to 16 hours at 55 °C
Transamination Risk (with AMA) Negligible (Hydrolysis outpaces attack)High (Irreversible N4-methylation)
Coupling Efficiency > 99%> 99%
Primary Application High-throughput DNA/RNA synthesisStandard DNA synthesis, custom modifications

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols incorporate self-validating steps, such as LC-MS verification, to confirm the success of the deprotection strategy and the absence of side products.

G N1 Solid-Phase Synthesis Cycle (Coupling, Capping, Oxidation) N2 Resin Cleavage N1->N2 N3 Protocol A: AMA Deprotection (10 min @ 65°C) N2->N3 Fast Cleavage Route N4 Protocol B: Aq. NH3 Deprotection (8-16 hr @ 55°C) N2->N4 Standard Cleavage Route N5 Pure Oligonucleotide (Requires Ac-C) N3->N5 N6 Pure Oligonucleotide (Compatible with An-C) N4->N6

Deprotection workflow selection based on cytidine N4-protecting group.

Protocol A: Fast Deprotection of Ac-C Oligonucleotides using AMA

Use Case: Routine DNA/RNA synthesis requiring rapid turnaround.

  • Reagent Preparation: Prepare a fresh 1:1 (v/v) mixture of 28-30% ammonium hydroxide and 40% aqueous methylamine (AMA). Caution: Prepare in a fume hood and chill reagents prior to mixing to prevent off-gassing.

  • Cleavage: Pass 1.0 mL of AMA through the synthesis column (for a 1 µmol scale) using a syringe. Incubate at room temperature for 10 minutes to cleave the oligonucleotide from the solid support[6].

  • Deprotection: Transfer the eluate to a tightly sealed screw-cap vial. Heat the vial at 65 °C for 10 minutes[6].

  • Cooling & Evaporation: Rapidly cool the vial on ice for 5 minutes (prevents sample loss upon opening). Evaporate the AMA under a stream of nitrogen or using a SpeedVac.

  • Validation (LC-MS): Analyze the crude product via LC-MS.

    • Validation Check: The target mass should match the calculated mass exactly. A mass shift of +14 Da indicates transamination, which should be absent (<1%) when Ac-C is utilized correctly.

Protocol B: Standard Deprotection of An-C Oligonucleotides using Aqueous Ammonia

Use Case: Synthesis involving specialized modifications sensitive to methylamine, where An-C was utilized.

  • Reagent Preparation: Ensure 28-30% ammonium hydroxide is fresh and has not lost ammonia concentration.

  • Cleavage: Pass 1.0 mL of concentrated aqueous ammonia through the synthesis column. Incubate at room temperature for 1 hour to cleave the oligo from the support.

  • Deprotection: Transfer the eluate to a sealed screw-cap vial. Heat at 55 °C for 8 to 16 hours[1][5].

  • Cooling & Evaporation: Cool the vial on ice, then evaporate the ammonia solution to dryness.

  • Validation (LC-MS): Analyze via LC-MS.

    • Validation Check: Confirm the complete removal of the anisoyl group. Incomplete deprotection will present as a +134 Da mass shift (presence of the residual 4-methoxybenzoyl group). If observed, extend the heating duration.

Conclusion

The selection between N4-Anisoylcytidine and N4-Acetylcytidine is not arbitrary; it is a calculated decision based on the downstream deprotection chemistry. For modern, high-throughput synthesis and RNA applications, Ac-C is the superior choice due to its rapid deprotection kinetics and immunity to methylamine-induced transamination[1][2]. An-C remains a viable option for specialized syntheses where standard aqueous ammonia deprotection is mandated, provided the user accounts for the extended processing time.

References

  • A Head-to-Head Battle: N4-benzoyl vs. N4-acetyl Protection for Cytidine in Oligonucleotide Synthesis | BenchChem | 1

  • 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D F NMR spectroscopy | Oxford Academic | 2

  • Different protection patterns of cytidine phosphoramidites employed in the solid-phase synthesis | ResearchGate | 5

  • Proligo® Reagents for Nucleic Acids | Scribd | 6

  • N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development | PMC / NIH | 3

  • Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization | bioRxiv | 4

Sources

N4-Anisoylcytidine vs. N4-Isobutyrylcytidine: Stability and Performance Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

In the automated solid-phase synthesis of oligonucleotides, the exocyclic amino group of cytidine must be strictly protected to prevent unwanted branching and side reactions during phosphoramidite coupling. While N4-benzoyl (Bz) and N4-acetyl (Ac) are the most frequently utilized protecting groups, N4-anisoyl (An) and N4-isobutyryl (iBu) offer specialized stability profiles that solve specific synthetic challenges[1].

This guide provides an in-depth, objective comparison of N4-anisoylcytidine and N4-isobutyrylcytidine, analyzing their mechanistic stability, deprotection kinetics, and optimal use cases for researchers and drug development professionals.

Mechanistic Causality: Electronic vs. Steric Protection

The performance divergence between an anisoyl and an isobutyryl protecting group fundamentally comes down to the difference between electronic stabilization and steric hindrance.

N4-Anisoylcytidine (An-dC): Electronic Stabilization

The anisoyl group is a p-methoxybenzoyl derivative. The methoxy group at the para position is strongly electron-donating via resonance (+M effect). This electron donation increases the electron density on the amide carbonyl carbon, making it less electrophilic and highly resistant to premature nucleophilic attack ()[2].

  • Advantage: Provides robust stability during extended synthesis cycles. The aromatic ring also enhances the lipophilicity and crystallinity of the monomer, which is highly advantageous during the purification of modified nucleoside building blocks ()[3].

  • Drawback: Requires harsher or prolonged deprotection conditions compared to aliphatic amides.

N4-Isobutyrylcytidine (iBu-dC): Steric Shielding

The isobutyryl group is an aliphatic amide. Rather than relying on electronic modulation, it utilizes the steric bulk of its isopropyl moiety to physically shield the carbonyl carbon from nucleophilic attack ()[4].

  • Advantage: While electronically neutral compared to aromatic amides, this steric hindrance provides excellent stability during the synthesis cycle while maintaining a highly favorable deprotection profile.

  • Drawback: Can exhibit slightly lower solubility in certain organic solvent mixtures compared to highly lipophilic aromatic protecting groups.

Comparative Stability Profiles

Synthesis Cycle Stability

Both protecting groups are entirely orthogonal to the 5'-DMT group. They exhibit near-perfect stability during the acidic detritylation step (using 3% trichloroacetic acid or dichloroacetic acid in dichloromethane) and easily withstand the oxidative conditions (iodine/pyridine/water) used to convert the unstable phosphite triester to the stable phosphotriester ()[5].

SynthCycle DMT 1. Detritylation (TCA/DCM) Coupling 2. Coupling (Phosphoramidite) DMT->Coupling Oxidation 3. Oxidation (I2/Pyridine/H2O) Coupling->Oxidation Capping 4. Capping (Ac2O/NMI) Oxidation->Capping Capping->DMT Next Cycle

Fig 1. The four-step phosphoramidite oligonucleotide synthesis cycle.

Deprotection Kinetics and Transamination Risk

The most critical performance divergence occurs during the final cleavage and deprotection step. When using aggressive, amine-based deprotection cocktails like AMA (Ammonium hydroxide/Methylamine, 1:1 v/v) to accelerate cleavage, aromatic protecting groups are susceptible to a transamination side reaction ()[6].

Transamination occurs via nucleophilic attack at the C4 position of the pyrimidine ring. Aromatic protecting groups (like benzoyl and anisoyl) act as electron-withdrawing groups relative to the pyrimidine ring, increasing the electrophilicity of the C4 carbon. An incoming primary amine (e.g., methylamine) can attack C4, displacing the protected amino group and forming an irreversible N4-methylcytidine impurity ()[7].

  • N4-Isobutyryl (iBu-dC): The aliphatic isobutyryl group is less electron-withdrawing and provides significant steric hindrance. This shields the C4 position and suppresses the transamination side reaction, reducing the impurity level from ~16% (seen in standard Benzoyl) down to <4% ()[8].

  • N4-Anisoyl (An-dC): While the electron-donating methoxy group slightly reduces the electrophilicity compared to benzoyl, it remains an aromatic amide and is still prone to transamination if AMA is used. It is strictly recommended to use standard aqueous ammonia (NH4OH) at 55°C for An-dC to ensure clean hydrolysis.

Deprotection Protected Protected Cytidine (N4-Anisoyl or N4-iBu) Hydrolysis Amide Hydrolysis (Desired Pathway) Protected->Hydrolysis Transam Transamination (Side Reaction) Protected->Transam If using Amines (e.g., AMA) Reagent Deprotection Reagent (NH4OH or AMA) Reagent->Hydrolysis Reagent->Transam Native Native Cytidine (High Purity) Hydrolysis->Native Adduct N4-Alkylcytidine (Impurity) Transam->Adduct

Fig 2. Competing pathways during cytidine deprotection: hydrolysis vs. transamination.

Quantitative Data Comparison

The following table summarizes the operational parameters and stability metrics for both protecting groups based on standard solid-phase synthesis conditions.

ParameterN4-Anisoylcytidine (An-dC)N4-Isobutyrylcytidine (iBu-dC)
Chemical Classification Aromatic Amide (p-methoxybenzoyl)Aliphatic Amide
Coupling Efficiency > 99.0%> 99.0%
Stability to TCA (Detritylation) ExcellentExcellent
Optimal Deprotection Reagent Conc. Aqueous NH₄OHConc. Aqueous NH₄OH or AMA
Standard Deprotection Time 8–16 hours @ 55°C8–16 hours @ 55°C (NH₄OH) or 10 min @ 65°C (AMA)
Transamination Risk (with AMA) HighLow (< 4%)
Primary Use Case Synthesis of modified nucleosides requiring high crystallinityRoutine synthesis requiring mild/fast deprotection

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. By running a parallel control synthesis using a standard Bz-dC phosphoramidite, researchers can benchmark the cleavage efficiency and quantify transamination suppression.

Protocol A: Solid-Phase Synthesis Integration
  • Preparation: Dissolve the N4-Anisoyl or N4-Isobutyryl cytidine phosphoramidite in anhydrous acetonitrile to a concentration of 0.1 M. Ensure water content is <30 ppm to prevent phosphoramidite degradation.

  • Coupling: Program the automated synthesizer to deliver the phosphoramidite alongside 0.25 M 5-(Ethylthio)-1H-tetrazole (activator) to the solid support. Allow a coupling time of 3 minutes.

  • Oxidation & Capping: Proceed with standard iodine oxidation (0.02 M I₂ in THF/Pyridine/H₂O) followed by capping with acetic anhydride and N-methylimidazole.

  • Validation: Monitor the UV absorbance of the DMT cation (498 nm) released during the subsequent detritylation step. A consistent absorbance area confirms >99% coupling efficiency.

Protocol B: Controlled Deprotection and Transamination Assay
  • Cleavage: Transfer the synthesized solid support to a sealed vial.

  • Reagent Addition:

    • Test Arm 1 (Standard): Add 1.0 mL of concentrated aqueous ammonium hydroxide (28-30%).

    • Test Arm 2 (Aggressive): Add 1.0 mL of AMA (1:1 mixture of 28% NH₄OH and 40% aqueous methylamine).

  • Incubation: Heat Test Arm 1 at 55°C for 16 hours. Heat Test Arm 2 at 65°C for 15 minutes.

  • Analysis: Cool the vials, evaporate the volatiles via SpeedVac, and reconstitute in water. Analyze the crude mixtures via RP-HPLC (C18 column, 0.1 M TEAA / Acetonitrile gradient).

  • Validation: The self-validating metric is the baseline resolution between the native dC peak and the +14 Da N4-methylcytidine adduct (if AMA was used). iBu-dC should yield an adduct peak area of <4%, whereas An-dC will show a significantly higher adduct population under AMA conditions.

References

  • Title: Solid Phase Oligonucleotide Synthesis Source: Biotage URL: [Link]

  • Title: Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis Source: ATDBio URL: [Link]

  • Title: Oligonucleotide synthesis Source: Wikipedia URL: [Link]

  • Title: Glen Report 9.12 - Protecting Groups for DNA, RNA and 2'-OMe-RNA Monomers Source: Glen Research URL: [Link]

  • Title: N4-Anisoylcytidine dihydrate Source: IUCr Journals (Acta Crystallographica) URL: [Link]

Sources

Spectroscopic identification of N4-Anisoylcytidine impurities

Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of therapeutic oligonucleotides (ASOs, siRNA, mRNA) demands building blocks of exceptional purity. As a critical synthon, N4-Anisoylcytidine (often utilized as a 5'-O-DMT-3'-O-phosphoramidite) requires stringent quality control. Because solid-phase oligonucleotide synthesis lacks intermediate purification steps, trace impurities in the N4-Anisoylcytidine monomer propagate exponentially, leading to truncated or mutated sequences that compromise drug efficacy and safety[1][2].

This guide provides an authoritative comparison of spectroscopic workflows—High-Resolution Accurate Mass Spectrometry (LC-HRAM-MS), Multi-Nuclear NMR, and HPLC-UV—for the identification and quantification of N4-Anisoylcytidine impurities.

The Impurity Landscape of N4-Anisoylcytidine

The N4-anisoyl (4-methoxybenzoyl) group is specifically chosen to protect the exocyclic amine of cytosine, preventing unwanted branching during phosphoramidite coupling[3]. However, the synthesis and storage of N4-Anisoylcytidine can generate specific degradation products and by-products.

Understanding the mechanistic origin of these impurities is the first step in selecting the correct analytical tool:

  • De-anisoylation (Hydrolysis): Loss of the anisoyl group yields unprotected cytidine, which can react with activated phosphoramidites during chain elongation, causing sequence branching.

  • Over-acylation (Bis-anisoylation): Excess acylating agent during synthesis can lead to modifications at the ribose hydroxyls or a di-acylated exocyclic amine.

  • P(III) to P(V) Oxidation: If analyzing the phosphoramidite derivative, exposure to trace oxygen or moisture oxidizes the reactive P(III) center to an inactive P(V) species[4][5].

  • Detritylation: Acid-catalyzed loss of the 5'-O-DMT group[4].

ImpurityPathway N4 N4-Anisoylcytidine (Target Synthon) DeAnisoyl De-anisoylation (Unprotected Cytidine) N4->DeAnisoyl Hydrolysis (Loss of 4-methoxybenzoyl) BisAnisoyl Over-acylation (Bis-anisoylcytidine) N4->BisAnisoyl Excess Acylating Agent Depyrimidination Depyrimidination (Free Sugar + Base) N4->Depyrimidination Acidic Cleavage Oxidation P(V) Oxidation (Phosphoramidite Degradation) N4->Oxidation Exposure to Air/Moisture

Mechanistic pathways of N4-Anisoylcytidine degradation and impurity generation.

Comparative Analysis of Spectroscopic Workflows

No single technique provides a complete impurity profile. A robust quality control system relies on orthogonal spectroscopic methods. Below is an objective comparison of the three primary analytical workflows used in industry.

Quantitative Comparison of Analytical Workflows
Analytical TechniquePrimary UtilityLimit of Detection (LOD)Structural Resolution PowerAnalysis TimeEstimated Cost per Sample
LC-HRAM-MS/MS (Orbitrap/Q-TOF) Trace unknown identification, mass defect analysis0.001% - 0.005%High (via fragmentation patterns)15 - 30 minHigh
Multi-Nuclear NMR (1H, 13C, 31P) Absolute structural elucidation, diastereomer ratio0.1% - 0.5%Supreme (3D spatial & connectivity)10 - 60 minMedium
HPLC-UV (Diode Array) Routine batch-to-batch QC, purity quantification0.05% - 0.1%Low (relies on reference standards)10 - 20 minLow

Experimental Methodologies & Causality

To ensure reproducibility, the following protocols are designed as self-validating systems. Every parameter is selected based on the specific chemical vulnerabilities of N4-Anisoylcytidine.

Protocol A: LC-HRAM-MS for Trace Impurity Identification

Standard acidic LC-MS mobile phases (e.g., 0.1% Formic Acid) will artificially degrade N4-Anisoylcytidine phosphoramidites during the run (causing on-column detritylation), leading to false impurity reporting[2]. Therefore, a strictly neutral/slightly basic pH must be maintained.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the N4-Anisoylcytidine sample in anhydrous Acetonitrile (LC-MS grade) to a final concentration of 0.1 mg/mL. Causality: Anhydrous conditions prevent P(III) hydrolysis prior to injection.

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 7.4.

    • Mobile Phase B: 10 mM Ammonium Acetate in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes. Causality: The neutral pH prevents acid-catalyzed loss of the DMT protecting group during elution.

  • Mass Spectrometry (Orbitrap):

    • Ionization Mode: Electrospray Ionization Positive (ESI+). Causality: The basic nitrogen atoms on the cytidine ring readily accept protons, yielding strong [M+H]+ signals.

    • Resolution: 120,000 FWHM.

    • Scan Range: m/z 150–2000[5].

  • Data Analysis: Identify mass defects. For example, an impurity peak with a mass shift of -134 Da from the parent ion strongly indicates de-anisoylation (loss of the C8​H8​O2​ group).

Protocol B: Quantitative NMR (qNMR) for Structural Elucidation

NMR is the only technique that can definitively confirm the stereochemistry and oxidation state of the molecule without relying on ionization efficiency[6].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of N4-Anisoylcytidine in 0.6 mL of deuterated chloroform ( CDCl3​ ) or deuterated acetonitrile ( CD3​CN ).

  • 1H NMR Acquisition (600 MHz):

    • Acquire 64 scans with a relaxation delay (D1) of 10 seconds. Causality: A long D1 ensures complete relaxation of all protons, which is mandatory for accurate quantitative integration of impurity peaks against the main API.

    • Diagnostic Region: The anomeric proton of the sugar moiety typically appears between 5.0 ppm and 6.4 ppm, serving as a unique fingerprint for the nucleoside[6].

  • 31P NMR Acquisition (Phosphoramidite derivatives):

    • Acquire proton-decoupled 31P spectra.

    • Causality & Validation: The P(III) atom in a nucleoside phosphoramidite is chiral. Therefore, a perfectly pure N4-Anisoylcytidine phosphoramidite will naturally exhibit two distinct singlets (diastereomers) around 149 ppm[5].

    • Impurity Check: Any signal appearing in the 0 to 20 ppm range indicates P(V) oxidation impurities, which must be strictly <1% for therapeutic use[5].

AnalyticalWorkflow Start N4-Anisoylcytidine Batch LCUV HPLC-UV (Initial QC) Start->LCUV Decision Impurity > 0.1%? LCUV->Decision LCMS LC-HRAM-MS/MS (Mass Defect Analysis) Decision->LCMS Yes (Unknown Mass) NMR Multi-Nuclear NMR (1H, 13C, 31P, 2D) Decision->NMR Yes (Isomeric/Structural) Release Batch Release Decision->Release No LCMS->NMR Structure Ambiguous

Decision tree for orthogonal spectroscopic identification of nucleoside impurities.

Conclusion

For the spectroscopic identification of N4-Anisoylcytidine impurities, relying solely on HPLC-UV is insufficient due to its inability to resolve unknown structural variants. LC-HRAM-MS provides the necessary sensitivity to detect trace de-anisoylation and depyrimidination events, provided the mobile phase pH is carefully controlled to prevent on-column degradation. Conversely, Multi-Nuclear NMR remains the absolute authority for quantifying P(III)/P(V) ratios and verifying the diastereomeric integrity of the chiral phosphorus center. Drug development professionals must integrate both techniques to establish a compliance-ready, self-validating impurity profile.

References

  • Magritek. (2023). Phosphoramidite compound identification and impurity control by Benchtop NMR. Retrieved from [Link]

  • Waters Corporation. Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites used in the Chemical Synthesis of Oligonucleotides. Retrieved from[Link]

  • National Institutes of Health (NIH) / PubMed. Determination of impurities in nucleoside 3'-phosphoramidites by fast atom bombardment mass spectrometry. Retrieved from [Link]

  • ACS Publications. (2020). Postsynthetic Modifications of DNA and RNA by Means of Copper-Free Cycloadditions as Bioorthogonal Reactions. Bioconjugate Chemistry. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling N4-Anisoylcytidine

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling N4-Anisoylcytidine (CAS 28225-17-4)

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe integration of modified nucleosides into high-throughput synthesis workflows. N4-Anisoylcytidine (CAS 28225-17-4)[1] is a critical protected nucleoside building block used extensively in oligonucleotide synthesis and metabolic engineering. While it is not acutely toxic in the traditional sense of a corrosive or highly reactive chemical, its biological nature demands strict handling protocols.

This guide provides the causality behind our safety choices, ensuring your laboratory operates with maximum scientific integrity and minimal risk.

The Causality of Hazard: Why We Protect

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the molecular mechanism of the threat. N4-Anisoylcytidine is a pyrimidine ribonucleoside analog. If accidentally absorbed via inhalation of aerosolized dust or transdermal penetration (often facilitated by laboratory solvents), it can hijack cellular salvage pathways.

Specifically, human uridine/cytidine kinase 2 (UCK2) can phosphorylate N4-anisoylcytidine into its 5'-monophosphate form[2]. Once phosphorylated, these analogs can be further processed into triphosphates and erroneously incorporated into cellular RNA or DNA, leading to unintended antiproliferative effects or cellular toxicity[3][4].

Pathway Exposure N4-Anisoylcytidine Exposure (Inhalation/Dermal) CellUptake Cellular Uptake via Nucleoside Transporters Exposure->CellUptake Kinase Phosphorylation by Uridine/Cytidine Kinase (UCK2) CellUptake->Kinase Metabolite Active Nucleotide Analog (5'-Monophosphate) Kinase->Metabolite ATP -> ADP Toxicity RNA/DNA Incorporation & Cellular Toxicity Metabolite->Toxicity

Fig 1. Mechanistic pathway of nucleoside analog cellular toxicity via UCK2 phosphorylation.

Quantitative Data & PPE Specifications

Because N4-Anisoylcytidine is typically handled as a dry, lyophilized powder before being dissolved in aprotic solvents (like DMSO, DMF, or Acetonitrile), the PPE must protect against both particulate inhalation and solvent-mediated transdermal delivery.

Table 1: N4-Anisoylcytidine Chemical Profile & PPE Requirements

CategorySpecification / RequirementScientific Rationale
Chemical Identity CAS: 28225-17-4 MW: 377.35 g/mol N4-protected cytidine derivative used in RNA/DNA synthesis[1].
Respiratory Protection N95, P100 Respirator, or PAPRPrevents inhalation of fine powders which can be absorbed across alveolar membranes[5].
Hand Protection Nitrile Gloves (Double gloving recommended)Nitrile offers superior resistance to aprotic solvents used in nucleoside dissolution, preventing carrier-mediated skin absorption.
Eye Protection Chemical Splash GogglesPrevents mechanical irritation from dust and splash hazards during solvent addition[5].
Body Protection Flame-retardant Lab Coat, Closed-toe ShoesStandard barrier against particulate accumulation on personal clothing.
Engineering Controls Class II Type A2 Biological Safety Cabinet or Fume HoodMaintains negative pressure to capture aerosolized particulates during the weighing phase.

Operational Workflow: Step-by-Step Methodology

To ensure a self-validating safety system, every step of the handling process must be controlled. Below is the standard operating procedure (SOP) for preparing N4-Anisoylcytidine solutions.

Step 1: Preparation and Weighing

  • Don PPE: Put on a lab coat, chemical splash goggles, and a fitted N95 respirator[5]. Don two pairs of nitrile gloves.

  • Environment: Perform all weighing inside a certified chemical fume hood or a localized exhaust ventilation (LEV) balance enclosure.

  • Static Control: Use an anti-static bar or zero-stat gun on the analytical balance to prevent the fine powder from dispersing due to static repulsion.

  • Weighing: Carefully transfer the required mass of N4-Anisoylcytidine to a pre-tared, sealable glass vial. Seal the vial before removing it from the hood to prevent laboratory contamination.

Step 2: Dissolution and Transfer

  • Solvent Addition: Inject the required anhydrous solvent (e.g., Acetonitrile) directly into the sealed vial through a septum using a Luer-lock syringe, or open the vial strictly within the fume hood.

  • Agitation: Vortex or sonicate the sealed vial until the solid is completely dissolved.

  • Instrument Loading: Transfer the sealed vial to the automated synthesizer. Ensure all lines are purged with inert gas (Argon/Nitrogen) prior to connection to maintain anhydrous conditions and prevent pressure blowbacks.

Step 3: Decontamination and Spill Management

  • Dry Spills: Do not sweep. Cover the powder with damp absorbent paper to prevent aerosolization, then carefully wipe it up.

  • Wet Spills: Absorb with inert chemical pads.

  • Surface Cleaning: Wash the affected area with a 10% bleach solution followed by 70% ethanol to degrade residual organic material and remove solvent traces.

Workflow Prep 1. PPE Donning & Hood Preparation Weigh 2. Weighing Solid (Anti-static Control) Prep->Weigh Dissolve 3. Dissolution in Organic Solvent Weigh->Dissolve Transfer 4. Sealed Transfer to Synthesis Instrument Dissolve->Transfer Waste 5. Segregation of Liquid/Solid Waste Transfer->Waste Dispose 6. High-Temperature Incineration Waste->Dispose

Fig 2. Step-by-step operational and disposal workflow for N4-Anisoylcytidine.

Disposal Plan

Improper disposal of nucleoside analogs can lead to environmental contamination, potentially affecting microbial and aquatic nucleotide pools.

  • Solid Waste: Any contaminated PPE, empty vials, or absorbent pads must be placed in a designated, chemical-rated solid waste container lined with a heavy-duty plastic bag. Label as "Toxic Solid Waste - Nucleoside Analogs".

  • Liquid Waste: Solutions containing N4-Anisoylcytidine dissolved in organic solvents must be collected in compatible, clearly labeled high-density polyethylene (HDPE) carboys. Strictly segregate halogenated from non-halogenated solvent waste.

  • Final Destruction: Do not pour down the drain. All waste must be routed to a licensed hazardous waste facility for high-temperature incineration, which completely breaks down the pyrimidine ring and anisoyl protecting group.

References

  • Title: Information on EC 2.7.1.48 - uridine/cytidine kinase Source: BRENDA Enzyme Database URL: [Link]

  • Title: Neural Stem Cells as Carriers of Nucleoside-Conjugated Nanogels: A New Approach toward Cell-Mediated Delivery Source: ACS Publications URL: [Link]

  • Title: Structure-Based Prototyping of Allosteric Inhibitors of Human Uridine/Cytidine Kinase 2 (UCK2) Source: ACS Publications URL: [Link]

Sources

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Retrosynthesis Analysis

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